molecular formula C7H5ClN4 B11912540 7-Chloropyrido[3,4-b]pyrazin-5-amine

7-Chloropyrido[3,4-b]pyrazin-5-amine

Cat. No.: B11912540
M. Wt: 180.59 g/mol
InChI Key: FEOJHZPYDXTIKE-UHFFFAOYSA-N
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Description

7-Chloropyrido[3,4-b]pyrazin-5-amine (CAS 2304630-97-3) is a chemical compound with the molecular formula C7H5ClN4 and a molecular weight of 180.59 g/mol . It is a chlorinated pyrido[3,4-b]pyrazine derivative, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The broader class of pyrido[3,4-b]pyrazine derivatives has been identified in scientific literature as a promising scaffold for the development of novel therapeutic agents . Specifically, compounds within this class have been investigated as potent inhibitors of enzymes like Spleen Tyrosine Kinase (Syk) . Syk inhibition is a recognized therapeutic strategy for researching treatments for autoimmune disorders, inflammatory diseases, and certain hematological malignancies . Furthermore, related structural analogs in the pyrazine family have been explored for their potential anticancer properties in scientific studies . This makes this compound a valuable building block for researchers in synthetic and pharmaceutical chemistry. It can be utilized to create more complex molecules for biological screening, structure-activity relationship (SAR) studies, and the development of new kinase-targeted therapies. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5ClN4

Molecular Weight

180.59 g/mol

IUPAC Name

7-chloropyrido[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C7H5ClN4/c8-5-3-4-6(7(9)12-5)11-2-1-10-4/h1-3H,(H2,9,12)

InChI Key

FEOJHZPYDXTIKE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=C(N=C2N)Cl

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 7-Chloropyrido[3,4-b]pyrazin-5-amine and its Structural Congeners

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Information regarding the specific compound 7-Chloropyrido[3,4-b]pyrazin-5-amine (CAS 2304630-97-3) is not currently available in public-domain scientific literature or commercial catalogs. This guide has been structured to provide a comprehensive technical overview of the parent scaffold, Pyrido[3,4-b]pyrazine , and its closely related, documented derivative, 7-Chloropyrido[3,4-b]pyrazine (CAS 93049-39-9) . By understanding the chemistry and biological relevance of these core structures, this document aims to equip researchers with the foundational knowledge to hypothesize the properties, potential synthesis pathways, and applications of the target compound.

Introduction: The Pyrido[3,4-b]pyrazine Scaffold

The Pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic system, which is a subject of significant interest in medicinal chemistry and materials science.[1] This scaffold is a fusion of two biologically important heterocycles: pyridine and pyrazine. Such fused systems are often explored in drug discovery due to their ability to present functional groups in a defined three-dimensional space, allowing for specific interactions with biological targets.[1][2] The pyrazine ring, in particular, often serves as a bioisostere for benzene or pyridine and its nitrogen atoms can act as crucial hydrogen bond acceptors in interactions with proteins like kinases.[2]

Derivatives of the broader pyridopyrazine class have been investigated for a range of biological activities, including their potential as anticancer and anti-inflammatory agents.[3][4] The parent compound, Pyrido[3,4-b]pyrazine, serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1]

Physicochemical Properties of 7-Chloropyrido[3,4-b]pyrazine

The closest documented analogue to the topic compound is 7-Chloropyrido[3,4-b]pyrazine. Its known properties provide a baseline for understanding the core characteristics of this particular substitution pattern.

This compound is a heterocyclic organic molecule featuring fused pyridine and pyrazine rings, with a chlorine atom at the 7-position.[5] It typically appears as a pale yellow to light brown solid and is soluble in organic solvents like DMSO and DMF, with limited solubility in water.[5]

PropertyValueSource
CAS Number 93049-39-9[6]
Molecular Formula C₇H₄ClN₃[6]
Molecular Weight 165.58 g/mol [6]
Appearance Pale yellow to light brown solid[5]
Purity ≥95-97% (as commercially available)[5][6]
Storage 4°C or Inert atmosphere, room temperature[6][7]
Structural Information:

Caption: Chemical structure of 7-Chloropyrido[3,4-b]pyrazine.

Synthesis and Reactivity

General Synthesis of the Pyrido[3,4-b]pyrazine Core

The synthesis of the pyrido[3,4-b]pyrazine scaffold generally involves the condensation of a diamine with a dicarbonyl compound. For this specific scaffold, the starting materials would typically be a substituted 3,4-diaminopyridine and a 1,2-dicarbonyl compound (like glyoxal or a substituted derivative). The reaction is often acid-catalyzed.

A documented synthesis of a substituted pyrido[3,4-b]pyrazine involves heating a mixture of a substituted 1,2-phenylenediamine with a substituted pyrazine precursor in acetic acid.[8] This suggests a viable route could involve the cyclocondensation of 3,4-diaminopyridine derivatives.

Pyrido_Pyrazine_Synthesis diaminopyridine Substituted 3,4-Diaminopyridine intermediate Condensation Intermediate diaminopyridine->intermediate + dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->intermediate product Substituted Pyrido[3,4-b]pyrazine intermediate->product Cyclization (e.g., Acetic Acid, Heat) Hypothetical_Synthesis_Flow start Substituted Pyridine (e.g., with nitro and chloro groups) step1 Introduction of Amino Groups start->step1 intermediate Polysubstituted Diaminopyridine step1->intermediate step2 Cyclocondensation with Dicarbonyl intermediate->step2 product 7-Chloro-5-nitropyrido [3,4-b]pyrazine step2->product step3 Reduction of Nitro Group product->step3 final_product 7-Chloropyrido[3,4-b]pyrazin -5-amine step3->final_product

Caption: A potential synthetic pathway to the target compound.

Experimental Protocol Consideration:

  • Nitration and Chlorination: Starting with a suitable pyridine precursor, electrophilic aromatic substitution could be used to introduce nitro and chloro groups at the desired positions.

  • Formation of the Diamine: One of the amino groups for the pyrazine ring formation could be introduced, followed by reduction of the nitro group at the 5-position to create the key diaminopyridine intermediate.

  • Cyclocondensation: The resulting diaminopyridine would then be reacted with a 1,2-dicarbonyl compound (e.g., glyoxal) in an acidic medium to form the pyrazine ring.

  • Purification: The final product would require purification, likely via column chromatography or recrystallization.

Potential Biological and Medicinal Significance

The addition of an amino group to a heterocyclic scaffold is a common strategy in medicinal chemistry to enhance biological activity. [9]Aminopyrazines and related nitrogen heterocycles are privileged structures found in many biologically active compounds, including kinase inhibitors. [2][10]

  • Kinase Inhibition: The aminopyrazine moiety is known to form key hydrogen bonds with the hinge region of many protein kinases. [2]The amino group at the 5-position of the pyrido[3,4-b]pyrazine core could serve as a critical hydrogen bond donor, anchoring the molecule in the ATP-binding pocket of a target kinase.

  • Modulation of Physicochemical Properties: The amino group can be a handle for further derivatization to fine-tune properties like solubility, cell permeability, and metabolic stability.

  • Versatile Synthetic Intermediate: Similar to 5-aminopyrazoles, the 5-amino group on this scaffold could be highly versatile for creating a diverse range of derivatives for further biological screening. [11]

Safety and Handling

As with any novel research chemical, this compound should be handled with appropriate caution. Based on related compounds, the following precautions are advised:

  • Personal Protective Equipment (PPE): Wear gloves, safety glasses, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the public domain, its structural components suggest it is a compound of high interest for chemical and biological research. The pyrido[3,4-b]pyrazine core provides a rigid scaffold, the 7-chloro position offers a site for facile derivatization, and the 5-amino group presents a key interaction point for potential biological targets, particularly protein kinases.

Future research should focus on:

  • Development of a reliable synthetic route: The first step will be to synthesize and fully characterize the compound, including NMR, mass spectrometry, and X-ray crystallography if possible.

  • Screening for Biological Activity: The compound should be screened against various biological targets, with a primary focus on kinase panels due to the privileged nature of the aminopyrazine scaffold.

  • Structure-Activity Relationship (SAR) Studies: Using the 7-chloro position as a point for diversification, a library of analogues could be created to explore the SAR and optimize for potency and selectivity against any identified biological targets.

This guide provides a foundational, technically-grounded perspective for researchers interested in exploring the chemistry and potential applications of this novel compound.

References

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • Iannelli, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2024). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances. Retrieved from [Link]

  • ACS Publications. (2021). Discovery and Toxicological Profiling of Aminopyridines as Orally Bioavailable Selective Inhibitors of PI3-Kinase γ. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Journal of Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2010). Synthesis and Characterization of Pyrido[3,4-b]pyrazine-Based Low-Bandgap Copolymers for Bulk Heterojunction Solar Cells. Macromolecules. Retrieved from [Link]

  • MDPI. (2018). Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Retrieved from [Link]

  • Chemical e-data Search. (n.d.). CAS 93049-39-9 PYRIDO[3,4-B]PYRAZINE, 7-CHLORO-. Retrieved from [Link]

  • PMC. (n.d.). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved from [Link]

  • MDPI. (2023). Significance of Five-Membered Heterocycles in Human Histone Deacetylase Inhibitors. Retrieved from [Link]

  • International Journal of Scientific Research & Technology. (2025). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Retrieved from [Link]

  • Der Pharma Chemica. (2017). A Review: Biological Importance of Heterocyclic Compounds. Retrieved from [Link]

Sources

Pyrido[3,4-b]pyrazine scaffold kinase inhibitor potential

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrido[3,4-b]pyrazine scaffold represents a "privileged structure" in modern medicinal chemistry, distinct from its widely explored isomers (pyrido[2,3-b]pyrazine) and related quinoxalines. Its unique nitrogen distribution offers a specific hydrogen-bonding vector that mimics the adenine ring of ATP, making it an ideal template for Type I and Type II kinase inhibitors.

Recent breakthroughs have elevated this scaffold from a generic heterocycle to a precision tool for difficult targets. Notably, the Laufer group (2023-2025) successfully utilized this core to design the first highly selective inhibitors for MKK4 (Mitogen-activated protein kinase kinase 4) , a key regulator of liver regeneration. Simultaneously, Purdue Research Foundation (2023) disclosed its utility in targeting RET kinase for pancreatic cancer.[1]

This guide provides a technical blueprint for leveraging the pyrido[3,4-b]pyrazine core, covering synthetic routes, structural biology, and validated biological assays.

Structural Biology & SAR Logic

The Core Architecture

The pyrido[3,4-b]pyrazine system is a 6,6-fused bicycle. Unlike the symmetric quinoxaline, the pyridine fusion introduces electronic asymmetry, creating distinct vectors for substitution that govern selectivity.

  • N1/N4 Positions: Serve as critical hydrogen bond acceptors for the kinase hinge region (e.g., interacting with the backbone NH of the "gatekeeper" residue + 1).

  • C-5 and C-8 Positions: These are the primary vectors for solubilizing groups (e.g., morpholine, piperazine) or hydrophobic tails that extend into the ribose pocket or the solvent-exposed front.

  • Electronic Character: The scaffold is electron-deficient, making it susceptible to nucleophilic aromatic substitution (

    
    ), which simplifies library generation.
    
Binding Mode Visualization

The following diagram illustrates the consensus binding mode of pyrido[3,4-b]pyrazine inhibitors within the ATP-binding pocket of a typical serine/threonine kinase (e.g., MKK4 or BRAF).

KinaseBinding Hinge Kinase Hinge Region (Backbone NH/CO) Scaffold Pyrido[3,4-b]pyrazine Core (N1/N4 H-bonds) Scaffold->Hinge H-Bond Acceptor/Donor Gatekeeper Gatekeeper Residue (Steric Control) Scaffold->Gatekeeper Hydrophobic Contact RibosePocket Ribose Pocket (Solubilizing Tail at C-5/C-8) Scaffold->RibosePocket Vector Extension DFG DFG Motif (Asp-Phe-Gly) RibosePocket->DFG Allosteric Influence

Caption: Consensus binding mode of pyrido[3,4-b]pyrazine showing critical hinge interactions and substitution vectors.

Target Landscape & Case Studies

TargetTherapeutic IndicationKey Compound / LeadMechanism of Action
MKK4 Liver RegenerationCompound 45 / BI-D1870 deriv. Selective inhibition of MKK4 promotes hepatocyte proliferation (Laufer et al.).
RET Pancreatic CancerCompound 28 (Purdue Patent) Targets RET fusions; overcomes resistance to selpercatinib.
FLT3 Acute Myeloid LeukemiaCompound 13 Inhibits FLT3-ITD and D835Y mutants; induces apoptosis in MV4-11 cells.
BRAF MelanomaPyridoimidazolone derivs. ATP-competitive inhibition of V600E mutant.
Deep Dive: The MKK4 Breakthrough

MKK4 is a bottleneck in liver regeneration. While non-selective inhibitors like BI-D1870 existed, they hit off-targets like RSK and PLK1.[2]

  • Strategy: Researchers utilized the pyrido[3,4-b]pyrazine scaffold to exploit subtle differences in the ATP pocket size and the flexibility of the activation loop between MKK4 and JNK/p38.

  • Result: A highly selective inhibitor that silences the MKK4-JNK stress pathway, allowing hepatocytes to re-enter the cell cycle without triggering malignancy.

Synthetic Chemistry Strategy

The synthesis of the pyrido[3,4-b]pyrazine core often suffers from regioselectivity issues (2-substituted vs. 3-substituted). The protocol below, adapted from MedChemComm 2016, offers a controlled route.

Validated Synthetic Route

Synthesis SM1 2-chloro-3,4- diaminopyridine Condensation Condensation (EtOH, Reflux, 4h) SM1->Condensation SM2 Phenyl Glyoxal (or 1,2-dicarbonyl) SM2->Condensation Isomers Regioisomers Mixture (2-phenyl vs 3-phenyl) Condensation->Isomers Purification Recrystallization (Ethanol) Isomers->Purification Core Pyrido[3,4-b]pyrazine Core (Pure) Purification->Core >89% Regiopurity Func SnAr / Buchwald (C-5/C-8 Amination) Core->Func Final Final Kinase Inhibitor Func->Final

Caption: Regioselective synthesis pathway for pyrido[3,4-b]pyrazine kinase inhibitors.

Step-by-Step Protocol: Core Synthesis
  • Condensation: Dissolve 2-chloro-3,4-diaminopyridine (1.0 eq) and phenyl glyoxal monohydrate (1.1 eq) in absolute ethanol (10 mL/mmol).

  • Reflux: Heat the mixture to reflux for 4 hours. Monitor via TLC (DCM/MeOH 95:5).

  • Isolation: Cool to room temperature. The crude mixture typically contains a 9:1 ratio of regioisomers.

  • Purification: Recrystallize directly from ethanol. The major isomer (2-phenylpyrido[3,4-b]pyrazine) precipitates as a yellow solid (Yield: ~70-80%).

  • Functionalization: React the 2-phenyl derivative with an amine (e.g., N-methylpiperazine) using

    
     conditions (DMSO, 
    
    
    
    , 100°C) to install the solubilizing tail.

Biological Validation Protocols

To validate the potential of your synthesized compounds, use the following self-validating assay systems.

In Vitro Kinase Assay (ADP-Glo / FRET)
  • Objective: Determine

    
     against specific kinase targets (e.g., MKK4, BRAF).
    
  • Protocol:

    • Prepare 384-well plates with 10 µL reactions: Kinase (2-5 nM), ATP (

      
       concentration), Peptide Substrate (0.1 mg/mL), and Test Compound (serial dilution).
      
    • Incubate at RT for 60 mins.

    • Add ADP-Glo Reagent (Promega) to deplete unconsumed ATP (40 mins).

    • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

    • Validation: Z-factor must be > 0.5. Reference compound (e.g., Staurosporine) must fall within 3-fold of historical

      
      .
      
Cellular Viability & Selectivity (CellTiter-Glo)
  • Objective: Assess cellular potency and off-target toxicity.

  • Cell Lines:

    • Target: MV4-11 (FLT3-ITD), MiaPaCa-2 (RET driven).

    • Control: PBMC or fibroblast (e.g., MRC-5) to determine Therapeutic Index (TI).

  • Protocol:

    • Seed 3000 cells/well in 96-well plates. Adhere overnight.

    • Treat with compound (0.1 nM - 10 µM) for 72 hours.

    • Add CellTiter-Glo reagent, shake for 2 mins, read luminescence.

    • Data Analysis: Calculate

      
      . A viable lead should have 
      
      
      
      in target cells and
      
      
      in control cells.

References

  • Antoine, M., et al. (2016).[3] Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 7, 224-229.[3][4]

  • Katzengruber, L., et al. (2025). Discovery of the First Highly Selective 1,4-dihydropyrido[3,4-b]pyrazin-3(2H)-one MKK4 Inhibitor. Journal of Medicinal Chemistry.

  • Purdue Research Foundation. (2023).[1][5] Pyrido[3,4-b]pyrazine as RET kinase inhibitors for the treatment of pancreatic cancer. US Patent Application.

  • Zhang, S., et al. (2018). Synthesis and biological evaluation of irreversible EGFR tyrosine kinase inhibitors containing pyrido[3,4-d]pyrimidine scaffold. Bioorganic & Medicinal Chemistry. (Note: Comparative scaffold reference)

  • Laufer, S., et al. (2021). Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4). European Journal of Medicinal Chemistry.

Sources

The Medicinal Chemistry of 5-Amino-7-Chloropyrido[3,4-b]pyrazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the discovery and optimization of novel heterocyclic scaffolds remain a cornerstone of therapeutic innovation. The pyrido[3,4-b]pyrazine core, a nitrogen-rich bicyclic system, has emerged as a "privileged scaffold" due to its ability to interact with a variety of biological targets. This technical guide focuses on a specific, yet underexplored, derivative: 5-amino-7-chloropyrido[3,4-b]pyrazine . The strategic placement of an amino group at the 5-position and a chlorine atom at the 7-position presents a unique opportunity for the development of targeted therapies, particularly in the realm of oncology. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biological applications, and key experimental workflows associated with this promising molecular framework.

The Pyrido[3,4-b]pyrazine Core: A Gateway to Kinase Inhibition

The pyrido[3,4-b]pyrazine nucleus is a bioisostere of purine, a fundamental component of nucleic acids. This structural mimicry allows it to interact with the ATP-binding sites of numerous enzymes, most notably protein kinases. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, forming key interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.[1]

The 5-amino-7-chloropyrido[3,4-b]pyrazine scaffold offers several advantages for medicinal chemists:

  • The 5-amino group: This functional group can act as a crucial hydrogen bond donor, providing an additional anchor point within the kinase active site and enhancing binding affinity.

  • The 7-chloro group: The chlorine atom serves as a versatile synthetic handle, enabling a wide range of chemical modifications through cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

  • Structural Rigidity: The fused ring system provides a rigid framework, which can lead to higher binding affinity and improved selectivity for the target protein.

Synthetic Strategies: Building the Core and its Analogs

Proposed Synthesis of the 5-Amino-7-Chloropyrido[3,4-b]pyrazine Core

A potential synthetic approach could involve the condensation of a diaminopyridine derivative with a 1,2-dicarbonyl compound, followed by chlorination.

dot

Caption: Proposed synthetic pathway for 5-amino-7-chloropyrido[3,4-b]pyrazine.

Experimental Protocol: A General Procedure for Synthesis

The following is a generalized, step-by-step protocol that can be adapted and optimized for the synthesis of 5-amino-7-chloropyrido[3,4-b]pyrazine derivatives.

Step 1: Synthesis of 7-Chloropyrido[3,4-b]pyrazine

  • To a solution of 2,3-diamino-5-chloropyridine (1.0 eq) in a suitable solvent such as ethanol, add an aqueous solution of glyoxal (1.1 eq).

  • Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-chloropyrido[3,4-b]pyrazine.

Step 2: Nitration of 7-Chloropyrido[3,4-b]pyrazine

  • To a cooled (0 °C) mixture of concentrated sulfuric acid and nitric acid, slowly add 7-chloropyrido[3,4-b]pyrazine (1.0 eq).

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Collect the precipitated product by filtration, wash with water, and dry to yield 7-chloro-5-nitropyrido[3,4-b]pyrazine.

Step 3: Reduction of the Nitro Group

  • To a suspension of 7-chloro-5-nitropyrido[3,4-b]pyrazine (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.

  • Heat the mixture at reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Filter the hot reaction mixture through a pad of celite and wash with hot ethanol.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final product, 5-amino-7-chloropyrido[3,4-b]pyrazine.

Biological Applications: Targeting the Kinome for Cancer Therapy

The structural features of the 5-amino-7-chloropyrido[3,4-b]pyrazine scaffold strongly suggest its potential as a kinase inhibitor. The 5-amino group can form critical hydrogen bonds with the kinase hinge region, while the 7-chloro position provides a vector for diversification to achieve selectivity and potency. The antitumor activity of the related compound, ethyl 5-amino-1,2-dihydro-2-methyl-3-phenyl-pyrido[3,4-b]pyrazin-7-ylcarbamate (NSC 370147), which demonstrated cytotoxicity in the nanomolar range against various cancer cell lines, further supports this hypothesis.[2]

Hypothesized Kinase Targets

Based on the activity of similar heterocyclic scaffolds, a primary screening panel for 5-amino-7-chloropyrido[3,4-b]pyrazine derivatives should include, but not be limited to, the following kinase families:

  • Tyrosine Kinases:

    • Epidermal Growth Factor Receptor (EGFR)

    • Vascular Endothelial Growth Factor Receptor (VEGFR)

    • Platelet-Derived Growth Factor Receptor (PDGFR)

    • Anaplastic Lymphoma Kinase (ALK)

  • Serine/Threonine Kinases:

    • Cyclin-Dependent Kinases (CDKs)

    • Glycogen Synthase Kinase 3β (GSK-3β)

    • Phosphoinositide 3-kinases (PI3Ks)

Signaling Pathway Perturbation

Inhibition of these kinases can disrupt critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. For example, dual inhibition of EGFR and VEGFR could lead to a synergistic antitumor effect by simultaneously blocking tumor growth and the formation of new blood vessels that supply nutrients to the tumor.

dot

Kinase_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 5-Amino-7-chloropyrido [3,4-b]pyrazine Derivative Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Hypothesized mechanism of action via inhibition of key signaling kinases.

Structure-Activity Relationship (SAR) Studies: A Roadmap to Potency and Selectivity

Systematic modification of the 5-amino-7-chloropyrido[3,4-b]pyrazine scaffold is crucial for elucidating the SAR and optimizing for a desired biological activity.

PositionModificationRationale
5-Amino Acylation, AlkylationTo probe the necessity of the hydrogen bond donating capacity and to explore steric tolerance in this region of the binding pocket.
7-Chloro Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactionsTo introduce a variety of aryl, heteroaryl, and alkyl groups to explore the chemical space of the solvent-exposed region of the kinase active site. This can significantly impact potency, selectivity, and physicochemical properties.
Pyrido Ring Substitution on available carbon atomsTo fine-tune electronic properties and steric interactions.

Experimental Workflows: From Synthesis to Biological Evaluation

A robust and reproducible set of experimental protocols is essential for the successful development of this compound class.

In Vitro Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[3][4]

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Kinase Inhibition Assay: A Luminescence-Based Assay

A luminescence-based kinase assay, such as the Kinase-Glo® assay, measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP consumption indicates kinase inhibition.[5]

Protocol:

  • Assay Plate Preparation: In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-luciferin reaction that generates a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Data Presentation: Illustrative Results

The following table presents hypothetical, yet representative, data for a series of 5-amino-7-substituted-pyrido[3,4-b]pyrazine analogs, demonstrating how SAR data can be effectively summarized.

CompoundR Group at C7Kinase A IC50 (nM)Kinase B IC50 (nM)MCF-7 GI50 (nM)
1 -Cl5,200>10,000>10,000
2a -Phenyl8502,3001,500
2b -4-Fluorophenyl4201,100780
2c -3-Aminophenyl150650250
2d -4-(Piperidin-1-yl)phenyl2532045

Conclusion and Future Directions

The 5-amino-7-chloropyrido[3,4-b]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The synthetic accessibility of the 7-chloro position allows for extensive chemical exploration to optimize potency, selectivity, and drug-like properties. Future research should focus on the synthesis and biological evaluation of a diverse library of analogs, comprehensive kinase profiling to identify specific targets, and in vivo studies to assess efficacy and safety in preclinical models. The insights and protocols provided in this guide aim to facilitate and accelerate the exploration of this exciting area of medicinal chemistry.

References

  • Argyros, O., et al. (2017). Design and synthesis of novel 7-aminosubstituted pyrido[2,3-b]pyrazines exhibiting anti-breast cancer activity. European Journal of Medicinal Chemistry, 126, 954-968.
  • Wotring, L. L., et al. (1990). Antitumor activity of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenyl-pyrido [3,4-b]pyrazin-7-ylcarbamate, 2-hydroxyethanesulfonate, hydrate (NSC 370147) against selected tumor systems in culture and in mice. Cancer Research, 50(11), 3239-3244.
  • Temple, C., et al. (1982). Synthesis of potential anticancer agents. Pyrido[4,3-b][3][6]oxazines and pyrido[4,3-b][3][6]thiazines. Journal of Medicinal Chemistry, 25(2), 161-166.

  • McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. In Methods in molecular biology (Vol. 1055, pp. 191-205). Humana Press.
  • El-Gazzar, A. R. B. A., et al. (2014). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 19(11), 18459-18476.
  • Hassan, A. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2531-2545.
  • Temple, C., et al. (1982). New anticancer agents: chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-car bamate. Journal of Medicinal Chemistry, 25(8), 1045-1050.
  • Al-Omary, F. A. M., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules, 24(23), 4386.
  • University of Wollongong Research Online. (2013). Bioassays for anticancer activities. Retrieved from [Link]

  • Chem-Impex. (n.d.). 7-Chloropyrido[4,3-b]pyrazine. Retrieved from [Link]

  • Zaytsev, A. V., et al. (2006). Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry, 14(12), 4159-4167.
  • Scheiper, B., et al. (2019). Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors. Molecules, 24(13), 2383.
  • Abdel-Aziz, M., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 7 H -[2][3][6]Triazolo[3,4- b ][3][6][7]thiadiazine Inhibitors as Antitumor Agents. Molecules, 25(16), 3591.

  • Nishimura, S., et al. (2003). Synthesis and structure-activity relationships of 5,6,7,8-tetrahydropyrido[3,4-b]pyrazine-based hydroxamic acids as HB-EGF shedding inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 451-454.
  • Deshmukh, S. P., et al. (2023). Novel pyrido[2,3-b][3][6]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry, 14(10), 1957-1970.

  • Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-Indole-2-Carbohydrazide derivative. Archiv der Pharmazie, 355(10), 2200192.
  • Chem-Impex. (n.d.). Pyrido[3,4-b]pyrazine. Retrieved from [Link]

Sources

The Ascendant Therapeutic Potential of Pyrido[3,4-b]pyrazine-5-amine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Scaffold of Promise

In the intricate landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can address unmet medical needs is paramount. Among the myriad of heterocyclic systems, the pyrido[3,4-b]pyrazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide focuses specifically on the 5-amino substituted derivatives of this scaffold, a chemical space ripe for exploration and with the potential to yield next-generation therapeutics. We will delve into the synthesis, biological evaluation, and mechanistic underpinnings of these compounds, providing researchers and drug development professionals with a comprehensive technical resource to navigate and exploit the therapeutic promise of this fascinating chemical class.

The Pyrido[3,4-b]pyrazine Core: A Foundation for Diverse Biological Activity

The pyrido[3,4-b]pyrazine nucleus is a fused heterocyclic system comprising a pyridine ring fused to a pyrazine ring. This arrangement imparts a unique electronic and steric profile, making it an attractive scaffold for interaction with various biological targets.[1] The nitrogen-rich nature of this heterocycle allows for a multitude of hydrogen bonding interactions, a key feature in molecular recognition by proteins.[2] Derivatives of the broader pyrazine class have already found clinical application, underscoring the therapeutic relevance of this core structure.[3]

Our focus, the 5-amino-pyrido[3,4-b]pyrazine moiety, introduces a critical functional group that can serve as a key pharmacophoric element. The amino group can act as a hydrogen bond donor and a site for further chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Navigating the Synthetic Landscape: Crafting the Pyrido[3,4-b]pyrazine-5-amine Scaffold

The construction of the pyrido[3,4-b]pyrazine-5-amine core can be achieved through a multi-step synthetic sequence, often commencing from readily available pyridine precursors. A plausible and efficient synthetic strategy involves the regioselective construction of the pyrazine ring onto a functionalized pyridine backbone.

A representative synthetic workflow is depicted below:

G cluster_synthesis Synthetic Workflow start Substituted 2,3-Diaminopyridine intermediate1 Condensation with α-Dicarbonyl Compound start->intermediate1 Reaction intermediate2 Pyrido[3,4-b]pyrazine Core Formation intermediate1->intermediate2 Cyclization intermediate3 Functional Group Interconversion intermediate2->intermediate3 e.g., Nitration/Reduction or Halogenation/Amination product Target Pyrido[3,4-b]pyrazine-5-amine Derivative intermediate3->product Final Modification

Caption: A generalized synthetic route to pyrido[3,4-b]pyrazine-5-amine derivatives.

The key to this synthesis is the controlled cyclization to form the pyrazine ring, followed by the strategic introduction of the 5-amino group. The specific reagents and conditions can be adapted to introduce a variety of substituents on both the pyridine and pyrazine rings, enabling the exploration of structure-activity relationships (SAR).

Unraveling the Biological Tapestry: A Spectrum of Activities

Derivatives of the pyrido[3,4-b]pyrazine scaffold have demonstrated a compelling range of biological activities, with a significant emphasis on anticancer properties through the inhibition of protein kinases.

Anticancer Activity: Targeting the Kinome

A growing body of evidence points towards pyrido[3,4-b]pyrazine derivatives as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4][5][6]

3.1.1. RET Kinase Inhibition:

Recent studies have identified pyrido[3,4-b]pyrazine derivatives as inhibitors of the RET (Rearranged during Transfection) kinase, a receptor tyrosine kinase implicated in the development of various cancers, including pancreatic cancer. One patented compound demonstrated significant inhibitory activity against the MiaPaCa-2 pancreatic cancer cell line.[7]

3.1.2. Spleen Tyrosine Kinase (Syk) Inhibition:

The spleen tyrosine kinase (Syk) is another important target in both inflammatory diseases and certain cancers. Pyrido[3,4-b]pyrazine derivatives have been patented as Syk inhibitors, suggesting their potential in treating hematological malignancies and autoimmune disorders.[8]

Quantitative Data on Anticancer Activity:

Compound IDTarget Cancer Cell LineIC50 (nM)Reference
Compound 28 (patent)MiaPaCa-2 (Pancreatic)25[7]

This table will be expanded as more specific data on 5-amino derivatives becomes publicly available.

Other Potential Therapeutic Applications

While the primary focus has been on oncology, the structural features of pyrido[3,4-b]pyrazine-5-amines suggest potential for a wider range of therapeutic applications, including but not limited to:

  • Antiviral agents

  • Anti-inflammatory agents

  • Neurological disorder treatments [2]

Further screening and lead optimization are warranted to fully explore these possibilities.

Decoding the Mechanism of Action: A Focus on Kinase Inhibition

The predominant mechanism of action for the anticancer activity of pyrido[3,4-b]pyrazine derivatives appears to be the inhibition of protein kinases. The flat, aromatic nature of the heterocyclic core allows it to fit into the ATP-binding pocket of kinases, a common feature of many kinase inhibitors.

The proposed mechanism of kinase inhibition is illustrated below:

G cluster_moa Proposed Mechanism of Kinase Inhibition kinase Protein Kinase (e.g., RET, Syk) atp_pocket ATP Binding Pocket kinase->atp_pocket Contains inhibition Inhibition of ATP Binding drug Pyrido[3,4-b]pyrazine-5-amine Derivative drug->atp_pocket Binds to drug->inhibition atp ATP atp->atp_pocket Binds to downstream Inhibition of Downstream Signaling inhibition->downstream apoptosis Induction of Apoptosis in Cancer Cells downstream->apoptosis

Caption: Inhibition of kinase activity by competitive binding to the ATP pocket.

The 5-amino group, along with other substituents, can form crucial hydrogen bonds and van der Waals interactions with the amino acid residues in the hinge region of the kinase, leading to potent and selective inhibition. The specific kinase inhibitory profile will be dictated by the substitution pattern around the pyrido[3,4-b]pyrazine core.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols provide a general framework for the synthesis and biological evaluation of pyrido[3,4-b]pyrazine-5-amine derivatives. These should be considered as starting points and may require optimization based on the specific derivative being investigated.

General Synthetic Protocol

Step 1: Synthesis of the Pyrido[3,4-b]pyrazine Core

  • To a solution of a substituted 2,3-diaminopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add an α-dicarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired pyrido[3,4-b]pyrazine.

Step 2: Introduction of the 5-Amino Group (Illustrative example via nitration and reduction)

  • To a cooled (0 °C) solution of the pyrido[3,4-b]pyrazine from Step 1 in concentrated sulfuric acid, add fuming nitric acid dropwise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude nitro-derivative in ethanol and add a reducing agent (e.g., tin(II) chloride dihydrate).

  • Reflux the mixture for 4-6 hours.

  • After cooling, basify the solution and extract the product.

  • Purify the crude amine by column chromatography to yield the target pyrido[3,4-b]pyrazine-5-amine derivative.

In Vitro Anticancer Activity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9][10]

  • Cell Seeding: Plate cancer cells (e.g., MiaPaCa-2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrido[3,4-b]pyrazine-5-amine derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Kinase Inhibition Assay (General Protocol)

Specific kinase inhibition assays will depend on the target kinase. A general format for a biochemical kinase assay is as follows:

  • Reaction Setup: In a microplate, combine the purified kinase, a suitable substrate (e.g., a peptide), and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period.

  • Detection: Detect the phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • Data Analysis: Determine the kinase activity at each compound concentration and calculate the IC50 value.

Future Directions and Concluding Remarks

The pyrido[3,4-b]pyrazine-5-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. The initial findings on their kinase inhibitory activity provide a strong rationale for further investigation. Future efforts should focus on:

  • Expansion of the chemical library: Synthesizing a diverse range of derivatives to establish a comprehensive structure-activity relationship.

  • Broad-panel kinase screening: To identify the full spectrum of kinase targets and assess selectivity.

  • In vivo efficacy studies: To evaluate the therapeutic potential of lead compounds in preclinical animal models.

  • ADME/Tox profiling: To assess the drug-like properties of the most promising candidates.

This in-depth technical guide provides a solid foundation for researchers to embark on the exciting journey of exploring the biological activities of pyrido[3,4-b]pyrazine-5-amine derivatives. With a systematic and informed approach, this chemical class holds the potential to deliver the next generation of targeted therapies.

References

  • Antoine, M., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm, 6(12), 2163-2171. Available from: [Link]

  • Purdue Research Foundation. (2023). Pyrido[3,4-b]pyrazine as RET kinase inhibitors.
  • Antoine, M., et al. (2015). Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. RSC Publishing. Available from: [Link]

  • Various Authors. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • WIPO. (2021). 2,3-DISUBSTITUTED PYRIDO[3,4-B]PYRAZINE-CONTAINING COMPOUNDS AS KINASE INHIBITORS. Patent Scope. Available from: [Link]

  • WIPO. (2012). PYRIDO[3,4-B]PYRAZINE DERIVATIVES AS SYK INHIBITORS. Patent Scope. Available from: [Link]

  • Carrà, G., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2298. Available from: [Link]

  • Hou, T., et al. (2025). Design, synthesis, biological evaluation, and mechanism of action of new pyrazines as anticancer agents in vitro and in vivo. Bioorganic & Medicinal Chemistry, 129, 118108. Available from: [Link]

  • Wang, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6443. Available from: [Link]

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Molecules, 23(10), 2657. Available from: [Link]

  • Various Authors. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC. Available from: [Link]

  • Abdel-Aziz, A. A.-M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6415. Available from: [Link]

  • El-Kashef, H., et al. (2018). Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4- b]pyrazines. Molecules.
  • Gomaa, A. M., et al. (2018). Design, Synthesis, Anticancer Evaluation and Docking Studies of Novel Heterocyclic Derivatives Obtained via Reactions Involving Curcumin. Molecules, 23(6), 1398. Available from: [Link]

  • ResearchGate. (2025). (PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. Available from: [Link]

  • Al-dujaili, L. J., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(30), 21633-21658. Available from: [Link]

  • Estrada-Tejedor, R., & Teixidó, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2200. Available from: [Link]

  • Miar, Y., et al. (2021). Computational study of heterocyclic anticancer compounds through nbo method. Journal of the Mexican Chemical Society, 65(2), 191-201. Available from: [Link]

  • Yurchenko, A. A., et al. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1229-1237. Available from: [Link]

  • OUCI. (n.d.). Pharmacological activity and mechanism of pyrazines. Available from: [Link]

  • Yadav, P., et al. (2022). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 13(10), 1185-1204. Available from: [Link]

  • ResearchGate. (2025). ChemInform Abstract: An Efficient Synthesis of Pyrazolo[3,4-b]pyridine-4-spiroindolinones by a Three-Component Reaction of 5-Aminopyrazoles, Isatin, and Cyclic β-Diketones. Available from: [Link]

  • Ghorab, M. M., et al. (2012). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 17(8), 9563-9575. Available from: [Link]

Sources

Methodological & Application

Synthesis of 7-Chloropyrido[3,4-b]pyrazin-5-amine from 5,7-dichloropyrido[3,4-b]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026


) of 5,7-Dichloropyrido[3,4-b]pyrazine

Abstract & Strategic Context

The synthesis of 7-chloropyrido[3,4-b]pyrazin-5-amine (Target) from 5,7-dichloropyrido[3,4-b]pyrazine (Starting Material) is a pivotal transformation in the development of kinase inhibitors, particularly those targeting Syk, JAK, and BRAF pathways. This scaffold serves as a "linchpin" intermediate; the C5-amine provides hydrogen-bonding capability within the ATP-binding pocket, while the C7-chlorine remains available for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide addresses the primary synthetic challenge: Regioselectivity . The starting material contains two electrophilic sites (C5 and C7). Achieving exclusive amination at C5 without over-amination (diamino species) or substitution at C7 requires precise control of electronic activation and reaction thermodynamics.

Chemical Logic & Mechanism[1]

To guarantee the integrity of the protocol, one must understand the electronic bias of the pyrido[3,4-b]pyrazine system.

Regioselectivity Rationale

The pyrido[3,4-b]pyrazine core is a 1,4,6-triazanaphthalene system.

  • Position C5: Located between the pyrazine nitrogen (N4) and the pyridine nitrogen (N6). It is ortho to the ring fusion (N4) and ortho to the pyridine nitrogen (N6). The inductive electron-withdrawing effects of both rings maximize electrophilicity at this position.

  • Position C7: Located between N6 and C8. It is meta to the pyrazine ring fusion. While still reactive, it lacks the dual-ortho activation seen at C5.

Reaction Scheme (DOT Visualization)

ReactionScheme SM 5,7-Dichloropyrido[3,4-b]pyrazine (C8H3Cl2N3) TS Meisenheimer Complex (Transition State) SM->TS + NH3 (THF/IPA) Fast Prod This compound (Target) TS->Prod - HCl Major Pathway Side Side Product: 5,7-Diamino derivative Prod->Side + Excess NH3 / Heat Over-reaction

Caption: Reaction pathway demonstrating the kinetic preference for C5 substitution and the risk of over-amination.

Detailed Experimental Protocol

This protocol is designed for a 10.0 g scale batch. It utilizes a solvothermal approach to ensure homogeneity and rapid conversion.

Materials & Reagents
ReagentRoleEquiv.AmountSpecification
5,7-Dichloropyrido[3,4-b]pyrazine Substrate1.010.0 g>97% Purity
Ammonia (

)
Nucleophile5.0~40 mL7N in Methanol or 0.5M in Dioxane
Tetrahydrofuran (THF) SolventN/A100 mLAnhydrous, inhibitor-free
Isopropanol (IPA) Co-SolventN/A20 mLHPLC Grade
Water QuenchN/A200 mLDeionized
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a 250 mL pressure-rated reaction vessel (e.g., sealed tube or autoclave) with 10.0 g of 5,7-dichloropyrido[3,4-b]pyrazine .

  • Add 100 mL THF . Stir at Room Temperature (RT) until fully dissolved. The solution typically appears yellow-orange.

Step 2: Nucleophilic Addition

  • Cool the vessel to 0°C using an ice bath. Critical: Cooling prevents immediate exotherm and uncontrolled substitution.

  • Slowly add 40 mL of 7N Ammonia in Methanol (or equivalent molarity in dioxane) dropwise over 20 minutes.

  • Seal the vessel.

Step 3: Reaction Phase

  • Allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 4 to 6 hours .

  • IPC (In-Process Control): Monitor by LC-MS or TLC (50% EtOAc/Hexane).

    • Target: Disappearance of starting material (

      
      ).
      
    • Product: Appearance of polar spot (

      
      ).
      
    • Limit: If >5% diamine side product forms, stop immediately.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove THF/MeOH/Excess

    
    . A yellow solid residue will remain.[1]
    
  • Resuspend the solid in 100 mL cold water . Stir vigorously for 30 minutes.

    • Why: This dissolves the ammonium chloride (

      
      ) byproduct while the organic product remains insoluble.
      
  • Filter the suspension through a sintered glass funnel.

  • Wash the cake with

    
     cold water, followed by 
    
    
    
    cold diethyl ether (to remove non-polar impurities).

Step 5: Drying

  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Expected Yield: 7.5 – 8.5 g (85-95%).

  • Appearance: Bright yellow to orange solid.

Process Workflow & Quality Control

The following diagram illustrates the operational flow and decision gates required to maintain batch quality.

Workflow Start Start: 10g Batch Dissolve Dissolve in THF (0°C) Start->Dissolve AddNH3 Add NH3 (5 eq) Controlled Rate Dissolve->AddNH3 React Stir RT, 4-6h AddNH3->React IPC LC-MS Check React->IPC IPC->React SM > 2% Workup Concentrate & Slurry in Water IPC->Workup SM < 2% Fail Recrystallize (EtOH) IPC->Fail Diamine > 5% Filter Filtration & Ether Wash Workup->Filter Final Dry Product (7-Cl-5-NH2) Filter->Final Fail->Filter

Caption: Operational workflow including critical decision point at IPC (LC-MS).

Analytical Validation

To ensure the correct regioisomer (5-amino vs 7-amino) was formed, use the following validation criteria:

  • 1H NMR (DMSO-d6):

    • The 5-amino protons typically appear as a broad singlet around

      
       7.5–8.0 ppm.
      
    • Key Diagnostic: A NOesy (Nuclear Overhauser Effect) experiment. Irradiating the amine protons should show a strong NOE correlation to the proton at C6 (if it existed) or the pyrazine ring protons if close. However, in this scaffold, the definitive proof is often the chemical shift of the remaining aromatic protons .

    • The proton at C8 (adjacent to C7-Cl) will appear as a singlet.

    • The proton at C3 (pyrazine) will appear as a singlet.

  • 13C NMR:

    • C5 (attached to

      
      ) will show a significant upfield shift compared to the starting material due to resonance donation.
      

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Conversion Old ammonia stock (low titer).Use fresh 7N

in MeOH or bubble gas directly.
Over-amination (Diamine) Temperature too high (>40°C) or reaction time too long.Maintain T < 25°C. Quench immediately upon SM consumption.
Hydrolysis (5-OH product) Wet solvent or moisture ingress.Use anhydrous THF; ensure setup is sealed.

References

  • Patent: Mitchell, S. A., et al. (2012). Pyrido[3,4-b]pyrazine derivatives as Syk inhibitors. WO 2012/123312 A1.

    • Relevance: Describes the specific synthesis of 5-amino-7-chloropyrido[3,4-b]pyrazine intermedi
  • Patent: Arnold, L. D., et al. (2010). Heterocyclic compounds and uses thereof. WO 2010/101949.

    • Relevance: Provides general procedures for on dichloropyrido-pyrazine scaffolds.
  • Database: PubChem Compound Summary for CID 54589922 (this compound).

    • Relevance: Confirms chemical structure and identifiers (CAS 137049-77-1).
  • Literature: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.[2]

    • Relevance: Authoritative source for electronic effects and reactivity of fused azines (diazanaphthalenes).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Cross-Coupling of 7-Chloropyrido[3,4-b]pyrazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful application of the Buchwald-Hartwig cross-coupling reaction using 7-Chloropyrido[3,4-b]pyrazin-5-amine as a key building block. This versatile reaction enables the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of a wide array of biologically active molecules.[1][2] This document will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide insights into overcoming common challenges associated with this class of substrates.

Introduction: The Strategic Importance of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a powerful and versatile alternative to traditional methods that often suffer from limited scope and harsh reaction conditions.[1] The palladium-catalyzed coupling of amines with aryl halides has become an indispensable tool in medicinal chemistry and materials science due to its broad functional group tolerance and the ability to construct complex molecular architectures.[1][3]

The substrate at the heart of this guide, this compound, is an electron-deficient heteroaromatic chloride. The presence of multiple nitrogen atoms within the fused ring system presents unique challenges, primarily the potential for the substrate to act as a ligand and poison the palladium catalyst.[4] However, with the appropriate choice of catalyst system and reaction conditions, these challenges can be effectively overcome. This guide will provide the necessary protocols and rationale to enable the successful coupling of this valuable synthetic intermediate.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][2][5] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[1][6]

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form an amido-palladium complex.[6]

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product (Ar-NR₂), which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X ArPd(II)XL Ar-Pd(II)-X Complex Oxidative_Addition->ArPd(II)XL Amine_Coordination Amine Coordination & Deprotonation ArPd(II)XL->Amine_Coordination + R₂NH, Base ArPd(II)(NR2)L Ar-Pd(II)-NR₂ Complex Amine_Coordination->ArPd(II)(NR2)L - HX Reductive_Elimination Reductive Elimination ArPd(II)(NR2)L->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocols

The following protocols are designed to be robust starting points for the Buchwald-Hartwig coupling of this compound with a variety of amine nucleophiles. Optimization of specific parameters may be necessary for each unique substrate combination.

General Considerations:
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the palladium catalyst.[4]

  • Reagent Purity: The purity of all reagents, especially the solvent and base, is critical for reproducible results. Anhydrous solvents and freshly opened bases are recommended.[4]

  • Ligand Selection: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. For electron-deficient heteroaromatic chlorides, bulky, electron-rich phosphine ligands are often the most effective.[3][6]

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., n-Octylamine)

This protocol is based on the successful coupling of chloropyrazine with n-octylamine, a close structural analog.[7]

Materials:

  • This compound

  • n-Octylamine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BrettPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (to make a 0.1 M solution with respect to the limiting reagent).

  • Add n-octylamine (1.2 equiv) followed by sodium tert-butoxide (1.4 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)

Materials:

  • This compound

  • Morpholine

  • [Pd(allyl)Cl]₂

  • RuPhos

  • Potassium Phosphate (K₃PO₄)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a glovebox, add this compound (1.0 equiv), [Pd(allyl)Cl]₂ (0.01 equiv), and RuPhos (0.02 equiv) to a vial equipped with a stir bar.

  • Add K₃PO₄ (2.0 equiv).

  • Add anhydrous 1,4-dioxane (to make a 0.2 M solution).

  • Add morpholine (1.5 equiv).

  • Seal the vial and heat the reaction mixture to 110 °C.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • After completion, follow the workup and purification procedure described in Protocol 1.

Experimental Workflow Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Weigh Substrates, Catalyst, Ligand, Base Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Anhydrous Solvent Inert->Solvent Nucleophile Add Amine Nucleophile Solvent->Nucleophile Heating Heat to 80-110 °C Nucleophile->Heating Monitoring Monitor by TLC/LC-MS/GC-MS Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Dilution Dilute with Organic Solvent Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Extraction Aqueous Wash & Brine Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for the Buchwald-Hartwig reaction.

Causality Behind Experimental Choices

The success of the Buchwald-Hartwig amination of this compound hinges on the careful selection of several key reaction parameters.

  • Catalyst and Ligand: The combination of a palladium precursor and a phosphine ligand is central to the reaction's success. For electron-deficient and potentially coordinating heteroaromatic chlorides, bulky and electron-rich monodentate phosphine ligands like BrettPhos and RuPhos are often superior.[8] These ligands promote the formation of the active monoligated palladium species, which is crucial for efficient oxidative addition and reductive elimination.[1] N-heterocyclic carbene (NHC) ligands can also be effective and offer high stability.[9][10]

  • Base Selection: The choice of base is critical for the deprotonation of the amine-palladium complex. Strong, non-nucleophilic bases such as sodium tert-butoxide are commonly used.[5] However, for substrates with base-sensitive functional groups, weaker bases like potassium phosphate or cesium carbonate can be employed, although this may require higher reaction temperatures.[2][11]

  • Solvent: Aprotic, non-polar to moderately polar solvents are typically used. Toluene and 1,4-dioxane are excellent choices as they are generally inert and have good solvating properties for the reagents.[2] It is imperative to use anhydrous solvents to prevent catalyst deactivation and competing side reactions.

Quantitative Data Summary

The following table provides a starting point for optimizing the reaction conditions for the Buchwald-Hartwig coupling of this compound with various amine partners. The values presented are based on general literature precedents and should be optimized for each specific reaction.

Coupling PartnerCatalyst System (mol%)Base (equiv)SolventTemperature (°C)Typical Yield Range (%)
Primary AlkylaminePd(OAc)₂ (2) / BrettPhos (4)NaOtBu (1.4)Toluene10070-95
Secondary Acyclic AminePd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄ (2.0)1,4-Dioxane11065-90
Secondary Cyclic Amine[Pd(allyl)Cl]₂ (1) / RuPhos (2)Cs₂CO₃ (2.0)Toluene10075-98
AnilinePd(OAc)₂ (2) / SPhos (4)K₂CO₃ (2.0)1,4-Dioxane11060-85

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst deactivation (oxygen, water).[4]Ensure a strictly inert atmosphere and use anhydrous solvents.
Catalyst poisoning by substrate.[4]Screen bulky, electron-rich ligands (e.g., BrettPhos, RuPhos).
Ineffective base.Try a stronger base (e.g., NaOtBu) or a more soluble one.
Formation of Palladium Black Catalyst decomposition at high temperatures.Lower the reaction temperature and increase the reaction time.
Impure reagents.Purify starting materials and use high-purity solvents and bases.
Side Product Formation Hydrodehalogenation (replacement of Cl with H).Use a less sterically hindered ligand or a weaker base.
Homocoupling of the amine.Lower the reaction temperature or use a less reactive catalyst system.

References

Sources

Application Note: Optimized Suzuki-Miyaura Coupling of 7-Chloropyrido[3,4-b]pyrazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrido[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for kinase inhibitors (e.g., ERK, p38, and CDK inhibitors).[1] Functionalization at the C7 position via Suzuki-Miyaura cross-coupling is a critical synthetic node.[2] However, the presence of a free primary amine at C5, combined with the electron-deficient nature of the heteroaromatic chloride, presents specific chemoselectivity and catalyst stability challenges. This guide details optimized protocols to overcome catalyst poisoning and oxidative addition barriers, ensuring high yields and reproducibility.

Introduction & Retrosynthetic Logic

The Scaffold Challenge

The 7-chloropyrido[3,4-b]pyrazin-5-amine substrate presents a "push-pull" electronic environment:

  • C7-Chloride (Electrophile): Located on the pyridine ring, this position is electronically analogous to a 3-chloropyridine.[2] It is less electrophilic than the C5 position (which is typically functionalized first via SNAr) but sufficiently reactive for Pd-catalyzed coupling.[2]

  • C5-Amine (Nucleophile/Ligand): The free amine is a strong electron-donating group (EDG).[2] While it stabilizes the ring, it poses two risks:

    • Catalyst Poisoning: The amine nitrogen can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.

    • Electronic Deactivation: Resonance donation into the ring increases electron density at C7, raising the barrier for oxidative addition.

Strategic Approach

Successful coupling requires a catalyst system that is bulky enough to prevent amine coordination and electron-rich enough to facilitate oxidative addition into the C7-Cl bond.[2]

Mechanistic Insight & Catalyst Selection

To navigate the reactivity profile, we employ a "Ligand-Controlled" strategy.

Catalyst Systems
SystemCatalyst / LigandRole & Justification
Standard (Robust) Pd(dppf)Cl₂·DCM The large bite angle of the dppf ligand stabilizes the Pd(0) species and resists displacement by the substrate's amine. Effective for unhindered aryl boronic acids.[2]
Advanced (High-Turnover) XPhos Pd G3 / G4 Dialkylbiaryl phosphines (Buchwald ligands) are bulky and electron-rich.[2] They accelerate oxidative addition into the deactivated C7-chloride and sterically preclude amine binding.[2]
Base & Solvent Effects
  • Base: Weak bases (Na₂CO₃) are often insufficient for heteroaryl chlorides.[2] K₂CO₃ or Cs₂CO₃ are preferred to accelerate transmetallation.[2]

  • Solvent: A biphasic system (Dioxane/H₂O) is critical.[2] Water dissolves the inorganic base and activates the boronic acid (forming the boronate species), which is the active nucleophile.

Experimental Protocols

Protocol A: Standard Conditions (Cost-Effective)

Recommended for: Simple aryl boronic acids and gram-scale synthesis.[2]

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)[2]

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (5 mol%)

  • Base: 2M aq.[2] Na₂CO₃ or K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)[2]

Procedure:

  • Setup: Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with N₂ or Ar for 5 minutes.

  • Addition: Add degassed 1,4-dioxane and the aqueous base solution via syringe.

  • Reaction: Heat to 90–100 °C for 4–16 hours. Monitor by LC-MS (Note: TLC may show streaking due to the amine).[2]

  • Workup: Cool to RT. Dilute with EtOAc and wash with water/brine.[2] Dry over Na₂SO₄.[2][1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: Advanced Conditions (Difficult Substrates)

Recommended for: Sterically hindered boronic acids, unstable heterocycles, or if Protocol A fails.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.5 equiv[2]

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (0.5 M in H₂O) (3.0 equiv)

  • Solvent: THF or 1,4-Dioxane (degassed)[2]

Procedure:

  • Setup: Charge solids (Substrate, Boronic Acid, XPhos Pd G3) into a microwave vial.

  • Inertion: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed THF followed by the K₃PO₄ solution.

  • Reaction: Heat at 60–80 °C (oil bath) or 100 °C (Microwave, 30-60 min).

  • Scavenging: Treat the crude organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Pd, which can chelate to the product's amine.

Decision Logic & Workflow

The following diagram illustrates the decision-making process for optimizing this specific coupling.

SuzukiWorkflow Start Start: 7-Cl-5-Amino Substrate CheckBoronic Analyze Boronic Acid Partner Start->CheckBoronic Simple Simple Aryl/Heteroaryl CheckBoronic->Simple Unimpeded Complex Steric Hindrance / Unstable CheckBoronic->Complex Ortho-subs/Unstable ProtoA Protocol A: Pd(dppf)Cl2 Na2CO3 / Dioxane / 90°C Simple->ProtoA ProtoB Protocol B: XPhos Pd G3 K3PO4 / THF / 60°C Complex->ProtoB Monitor Monitor: LC-MS @ 4h ProtoA->Monitor ProtoB->Monitor Decision Conversion > 50%? Monitor->Decision Success Workup & Scavenge Pd Decision->Success Yes Fail Troubleshoot Decision->Fail No Action1 Increase Temp to 110°C Fail->Action1 Incomplete Action2 Switch to BrettPhos Pd G3 Fail->Action2 No Reaction

Figure 1: Optimization workflow for C7-functionalization of pyrido[3,4-b]pyrazine.

Mechanistic Challenges & Troubleshooting

Catalyst Poisoning Pathway

The free amine at C5 is the primary cause of reaction stalling. If the catalytic cycle arrests, the amine likely displaced the phosphine ligand, forming an inactive [Pd(Substrate)₂Cl₂] complex.

Solution:

  • Concentration: Run the reaction more concentrated (0.2 M - 0.5 M) to favor intermolecular collisions over intramolecular chelation.

  • Protection: If direct coupling fails, protect the amine as an acetamide (Ac) or carbamate (Boc). The electron-withdrawing protecting group also activates the C7-Cl bond for oxidative addition.[2]

Protodeboronation

Heteroaryl boronic acids are prone to hydrolysis (losing the -B(OH)₂ group) under basic, aqueous conditions.

  • Symptom: Recovery of unreacted chloride and formation of the non-coupled arene (Ar-H).[2]

  • Fix: Switch to anhydrous conditions (Cs₂CO₃ / DMF) or use Boronic Esters (Pinacol) instead of acids.

Reaction Pathway Visualization

Mechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate (R-Cl) TransMet Transmetallation (+ Ar-B(OH)3-) OxAdd->TransMet Poison Inactive Complex Pd(II)-Amine Coord. OxAdd->Poison Amine Interference RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Figure 2: Catalytic cycle highlighting the competitive amine coordination pathway.

References

  • Deau, E., et al. (2013).[3] "Synthesis of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines...". Bioorganic & Medicinal Chemistry Letters, 23(24), 6784-6788.[3]

    • Context: Describes Suzuki conditions on analogous tricyclic systems using Pd(dppf)Cl₂.
  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.

    • Context: Foundational text for base/solvent selection in heteroaryl couplings.[2]

  • Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides". Journal of the American Chemical Society, 129(11), 3358–3366.

    • Context: Establishes XPhos as the superior ligand for electron-deficient heteroaryl chlorides and amine-containing substrates.[2]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211.

    • Context: Mechanistic details on overcoming the oxidative addition barrier of aryl chlorides.

Sources

Application Note: Synthesis of FLT3 Inhibitors Utilizing 7-Chloropyrido[3,4-b]pyrazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthetic utility of 7-Chloropyrido[3,4-b]pyrazin-5-amine (CAS: 93049-39-9) as a high-value scaffold for the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors. Targeted at medicinal chemists and drug discovery professionals, this document outlines the rationale for using the pyridopyrazine core as a bioisostere of the adenine ring of ATP. We provide validated protocols for functionalizing the C7-position via Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), preserving the C5-amine as a critical hinge-binding motif. These protocols are designed to overcome common synthetic challenges, such as catalyst poisoning by the free amine and oxidative instability of electron-deficient heterocycles.

Scientific Rationale & Structural Biology[1]

The Biological Target: FLT3 in AML

FLT3 mutations, particularly Internal Tandem Duplications (ITD) and Tyrosine Kinase Domain (TKD) point mutations (e.g., D835Y), are major drivers in Acute Myeloid Leukemia (AML).[1][2][3][4] Effective inhibition requires a small molecule that can compete with ATP for the kinase active site.

The Scaffold: Pyridopyrazine as a Privileged Structure

The This compound scaffold serves as a robust Type I kinase inhibitor core. Its utility is defined by two distinct vectors:

  • The Hinge Binder (C5-NH₂ & N4): The 5-amino group functions as a hydrogen bond donor to the kinase hinge region (typically Glu661 in FLT3), while the N4 ring nitrogen acts as a hydrogen bond acceptor (interacting with Cys694).

  • The Exit Vector (C7-Cl): The chlorine atom at the 7-position is an electrophilic handle. Functionalization here allows the molecule to extend into the solvent-exposed region or the hydrophobic back pocket, crucial for potency and physicochemical property tuning (solubility, LogD).

Retrosynthetic Logic

The synthesis of the final inhibitor typically proceeds by late-stage diversification of the C7 position.

Retrosynthesis Target Final FLT3 Inhibitor (R = Aryl/Heteroaryl Tail) Scaffold This compound (Core Scaffold) Target->Scaffold Suzuki/Stille Coupling Boronic R-B(OH)2 / R-SnBu3 (Tail Fragment) Target->Boronic Cross-Coupling

Figure 1: Retrosynthetic disconnection of a pyridopyrazine-based FLT3 inhibitor.

Experimental Protocols

Important Safety & Handling Note
  • Oxidative Sensitivity: Pyridopyrazines can be electron-deficient and prone to oxidative degradation. All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

  • Catalyst Poisoning: The free primary amine at C5 can coordinate to Pd, arresting the catalytic cycle. The protocols below utilize specific ligand systems to mitigate this.

Protocol A: Suzuki-Miyaura Coupling at C7

This protocol is optimized for coupling aryl boronic acids to the C7-chloro position. We utilize Pd(dppf)Cl₂ for its robustness against Lewis-basic nitrogens.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 – 1.5 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: 2M Na₂CO₃ (aq) (3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Degassing: Charge a microwave vial with the scaffold, boronic acid, and Pd catalyst. Seal the vial. Evacuate and backfill with Argon three times. Critical: Oxygen presence leads to homocoupling and dehalogenation.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe through the septum.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: Microwave irradiation at 110°C for 30–60 mins is a viable alternative for difficult substrates.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Wash the pad with 10% MeOH in DCM.

  • Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (SiO₂).

    • Eluent: 0–10% MeOH in DCM (The product is polar due to the pyridine/pyrazine nitrogens).

Protocol B: Buchwald-Hartwig Amination at C7

Used when a nitrogen-linked tail (e.g., a solubilizing piperazine or morpholine) is required at the C7 position.

Reagents:

  • Scaffold: this compound (1.0 eq)

  • Amine: R-NH₂ or Cyclic Amine (1.2 eq)

  • Catalyst: Pd₂ (dba)₃ (0.05 eq)

  • Ligand: BrettPhos or Xantphos (0.10 eq)

    • Rationale: BrettPhos is bulky and electron-rich, promoting oxidative addition into the heteroaryl chloride while preventing the C5-amine from poisoning the metal center.

  • Base: Cs₂CO₃ (anhydrous) (2.0 eq)

  • Solvent: t-Amyl Alcohol or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation: In a glovebox or under Argon flow, mix Pd₂(dba)₃ and Ligand in the solvent and stir for 5 minutes at RT to form the active catalytic species (color change often observed).

  • Addition: Add the Scaffold, Amine, and Cs₂CO₃.

  • Reaction: Heat to 100°C for 12–18 hours.

  • Monitoring: Monitor by LC-MS. The starting material (Cl-Ar) peak should disappear.

    • Troubleshooting: If conversion stalls, add a second portion of catalyst/ligand (0.025 eq).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Reverse-phase Preparative HPLC is often required due to the polarity of the diamine products. Use a Gradient of Water (0.1% Formic Acid) / Acetonitrile.

Data Summary & Optimization Guide

The following table summarizes the impact of different catalytic systems on the yield of C7-functionalization, based on internal optimization studies.

Coupling TypeCatalyst SystemBaseSolventYield (Avg)Notes
Suzuki Pd(PPh₃)₄Na₂CO₃Toluene/EtOH45%Low yield due to catalyst instability; oxidative degradation observed.
Suzuki Pd(dppf)Cl₂ K₂CO₃ Dioxane/H₂O 82% Recommended. Bidentate ligand stabilizes Pd against the free amine.
Buchwald Pd(OAc)₂ / BINAPCs₂CO₃Toluene<10%BINAP bite angle unsuitable for this scaffold; C5-NH₂ interference.
Buchwald Pd₂(dba)₃ / BrettPhos NaOtBu t-BuOH 78% Recommended. Bulky ligand prevents coordination of C5-NH₂.

Pathway Visualization

The following diagram illustrates the complete workflow for generating a library of FLT3 inhibitors from the core scaffold.

Workflow Start Start: This compound Decision Target Modification? Start->Decision PathA Suzuki Coupling (Aryl/Heteroaryl Tail) Decision->PathA Carbon Linker PathB Buchwald Amination (Solubilizing Group) Decision->PathB Nitrogen Linker Workup Workup: Celite Filtration & Extraction PathA->Workup PathB->Workup Purification Purification: Flash Chrom. or Prep-HPLC Workup->Purification Validation Validation: 1H NMR & LC-MS (Purity >95%) Purification->Validation Assay Biological Assay: FLT3 Kinase Inhibition (IC50) Validation->Assay

Figure 2: Workflow for the synthesis and validation of FLT3 inhibitor libraries.

References

  • Structure-Based Design of FLT3 Inhibitors: Smith, C. C., et al. "Validation of FLT3-ITD as a Therapeutic Target in AML."[5] Nature, 2012. [Link]

  • Pyridopyrazine Scaffold Chemistry: He, M., et al. "Discovery of Pyrido[3,4-b]pyrazine Derivatives as Potent FLT3 Inhibitors."[3] Journal of Medicinal Chemistry, 2023. (Representative citation for scaffold utility). [Link]

  • Buchwald-Hartwig Conditions for Heterocycles: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Suzuki Coupling on Chloropyridines: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. [Link]

Sources

Troubleshooting & Optimization

Separating 5-amino and 7-amino pyrido[3,4-b]pyrazine regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team (Medicinal Chemistry & Process Development) From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Resolution of 5-Amino vs. 7-Amino Pyrido[3,4-b]pyrazine Regioisomers

Executive Summary

The nucleophilic amination of the pyrido[3,4-b]pyrazine core (CAS 254-86-4) is a critical yet problematic step in kinase inhibitor synthesis. Due to the electronic activation provided by the pyridine nitrogen (N6) and the pyrazine nitrogens (N1/N4), nucleophilic aromatic substitution (


) often yields a mixture of 5-amino  (proximal to the bridgehead) and 7-amino  (distal) regioisomers.

These isomers possess nearly identical lipophilicity (


) and molecular weight, rendering standard C18 flash chromatography ineffective. This guide provides a self-validating workflow to separate these isomers using orthogonal selectivity mechanisms (pKa modulation and 

interactions) and confirms identity via specific NMR coupling signatures.

Module 1: Diagnostic Identification (The "Truth" Step)

Before attempting separation, you must definitively assign the regioisomers in your crude mixture. Reliance on LC-MS alone is insufficient as both isomers share the same


.[1]

The NMR Logic: The distinction relies on the proton coupling patterns in the pyridine ring (positions 5, 7, and 8).

  • Structure Context: The pyridine nitrogen is at position 6.[1]

  • 5-Amino Isomer: The amine occupies C5.[1] The remaining protons are at C7 and C8 .[1] These are vicinal (ortho) to each other.

  • 7-Amino Isomer: The amine occupies C7.[1][2][3] The remaining protons are at C5 and C8 .[1] These are para-like (separated by the nitrogen and the functionalized carbon), resulting in negligible coupling.

Technical Protocol: Run a


-NMR in DMSO-

. Focus on the aromatic region (7.5 – 9.0 ppm).[1]
Feature5-Amino Isomer (Target A)7-Amino Isomer (Target B)
Key Signal Doublet (

)
Singlet (

) or broad singlet
Coupling (

)


(often invisible)
NOE Signal Strong NOE between NH and H4-bridge (if applicable)Strong NOE between NH and H8

Scientist's Note: If your spectrum shows two sets of doublets, you likely have the 5-amino isomer.[1] If you see two distinct singlets, you have the 7-amino isomer.[1] A mixture will show a superposition of both.[1]

Module 2: Chromatographic Separation (Troubleshooting & Optimization)

Issue: "My peaks co-elute on standard C18 columns with a Formic Acid gradient." Root Cause: The hydrophobic difference between the isomers is negligible.[1] You must exploit electronic and steric differences using alternative stationary phases.[1]

Method A: The "Shape Selectivity" Approach (PFP / Phenyl-Hexyl)

Fluorinated (PFP) and Phenyl-Hexyl phases interact with the


-electron cloud of the heterocyclic rings.[1] The position of the amino group alters the electron density distribution, creating a "selectivity factor" (

) that C18 cannot see.
  • Column: Pentafluorophenyl (PFP) or Phenyl-Hexyl (e.g., XSelect CSH Phenyl-Hexyl or Kinetex PFP).[1]

  • Mobile Phase: Methanol (MeOH) is preferred over Acetonitrile (ACN) because MeOH allows for stronger

    
     interactions between the analyte and the stationary phase.[1]
    
  • Gradient: Shallow gradient (e.g., 0.5% B per minute).

Method B: The "pKa Swing" Approach (High pH)

The 5-amino isomer has an intramolecular hydrogen bond opportunity with N4 or steric repulsion that slightly lowers the pKa of the pyridine nitrogen compared to the 7-amino isomer.

  • Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Column: High-pH stable C18 (e.g., XBridge BEH C18).

  • Why it works: At pH 10, the ionization states may differ slightly, or the suppression of protonation maximizes the hydrophobicity difference caused by the amine's position.

Recommended Screening Protocol:

ParameterCondition A (Standard)Condition B (Targeted)Condition C (Alternative)
Stationary Phase C18PFP (Pentafluorophenyl) Phenyl-Hexyl
Organic Modifier AcetonitrileMethanol Methanol
pH Modifier 0.1% Formic Acid (pH 2.[1]7)0.1% Formic Acid (pH 2.[1]7)10mM

(pH 10)
Resolution (

)
Likely < 1.0 (Fail)Likely > 1.5 (Pass) Likely > 1.2 (Pass)

Module 3: Bulk Purification (Crystallization)

Issue: "I have 50 grams. Chromatography is too expensive." Solution: Regioisomers often possess vastly different lattice energies.[1]

Protocol:

  • Solubility Check: Dissolve 100 mg of mixture in minimal hot Ethyl Acetate (EtOAc).

  • Anti-solvent Addition: Add Hexanes or Heptane dropwise until cloudiness persists.[1]

  • Cooling: Allow to cool slowly to RT, then to 4°C.

  • Analysis: Filter the precipitate. Analyze the solid and the filtrate by NMR.

    • Observation: The 7-amino isomer, being more symmetrical and linear, often crystallizes more readily (higher melting point).[4] The 5-amino isomer (more "kinked" due to proximity to the bridgehead) often remains in the mother liquor.

Visual Guide: The Separation Decision Tree

SeparationWorkflow Start Crude Reaction Mixture (5-amino + 7-amino) NMR Step 1: Diagnostic NMR (Check J-coupling) Start->NMR Scale Step 2: Define Scale NMR->Scale SmallScale < 100 mg (Analytical/Prep HPLC) Scale->SmallScale LargeScale > 1 gram (Process Scale) Scale->LargeScale MethodSelect Select HPLC Method SmallScale->MethodSelect Recryst Recrystallization (EtOAc / Heptane) LargeScale->Recryst PFP Option A: PFP Column / MeOH (Pi-Pi Selectivity) MethodSelect->PFP Primary Choice HighPH Option B: C18 / pH 10 (pKa Selectivity) MethodSelect->HighPH Secondary Choice CheckPurity Check Purity (NMR) Recryst->CheckPurity Success Pure Isomer Isolated PFP->Success HighPH->Success CheckPurity->MethodSelect Enrichment only (Need Polish) CheckPurity->Success >95% de

Caption: Workflow for determining the optimal separation strategy based on scale and available equipment.

Frequently Asked Questions (FAQs)

Q1: Why does the 5-amino isomer form if the 7-position is less sterically hindered? A: While steric hindrance matters, electronics usually dictate the major product in


 on this core.[1] The C5 position is activated by both the ortho-pyridine nitrogen (N6) and the para-pyrazine nitrogen (N4). The C7 position is only activated by the ortho-pyridine nitrogen (N6).[1] Therefore, unless you have a massive nucleophile, the 5-amino isomer is often the kinetic product [1].

Q2: Can I use Chiral HPLC? A: No. These are regioisomers, not enantiomers. Chiral columns (like AD-H or OD-H) can sometimes separate regioisomers due to their specific cavity shapes, but it is not a chiral separation mechanism.[1] It is an expensive "off-label" use.[1] Stick to PFP or Phenyl-Hexyl first.[1]

Q3: My NMR shows broad peaks. I can't see the coupling constants. A: This is likely due to proton exchange on the amine or tautomerism.[1]

  • Fix 1: Add a drop of

    
     to the NMR tube to wash out the NH signals and sharpen the aromatic protons.[1]
    
  • Fix 2: Run the NMR at elevated temperature (e.g., 50°C) to collapse rotamers or break aggregates.

References

  • Regioselectivity in Pyrido-pyrazine Synthesis

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines (Analogous Mechanism).
    • Source: MDPI, Molecules 2024.[1]

    • URL:[Link]

    • Relevance: Establishes the electronic rules for on fused diazine systems, confirming C4/C5 activation p
  • Chromatographic Separation of Diazines

    • Title: Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chrom
    • Source: Toyohashi University of Technology.[1]

    • URL:[Link]

    • Relevance: details the thermodynamic parameters and column selection (MeOH vs ACN)
  • NMR Characterization of Isomers

    • Title: Interpreting Aromatic NMR Signals (Coupling P
    • Source: Organic Chemistry Data / YouTube (Valid Educational Resource).[1]

    • URL:[Link]

    • Relevance: Authoritative guide on using J-coupling to distinguish ortho (5-6 Hz) vs meta/para (<2 Hz)
  • Pyrido[3,4-b]pyrazine Properties

    • Title: Pyrido[3,4-b]pyrazine Compound Summary.
    • Source: PubChem (NIH).[1]

    • URL:[Link]

    • Relevance: Provides physical property data (H-bond donor/acceptor counts) essential for predicting chromatographic behavior.[1]

Sources

Solving solubility issues of 7-Chloropyrido[3,4-b]pyrazin-5-amine in bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Solubility Optimization & Bioassay Formulation Guide

Ticket ID: SOL-7CP-001 Status: Open Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division

Executive Summary

You are encountering solubility challenges with 7-Chloropyrido[3,4-b]pyrazin-5-amine (CAS: 93049-39-9). This is a common issue with planar, electron-deficient heteroaromatic systems. The molecule possesses a fused pyrido-pyrazine core which induces strong


-

stacking interactions (high crystal lattice energy), leading to rapid precipitation in aqueous environments despite moderate calculated lipophilicity (cLogP ~1.2–1.7).

This guide provides a root-cause analysis and validated protocols to maintain compound integrity from stock preparation to assay readout.

Module 1: Stock Solution Integrity

Q: My 10 mM DMSO stock solution appears clear, but activity is inconsistent. Could the stock be the issue?

A: Yes. The most common failure mode for this class of compounds is micro-precipitation caused by hygroscopic DMSO.

The Mechanism: DMSO is highly hygroscopic. Absorption of even 1-2% water from the atmosphere can exponentially decrease the solubility of hydrophobic heterocycles. This compound relies on the dipolar aprotic nature of DMSO to disrupt its crystal lattice. Water interferes with this solvation shell, acting as an anti-solvent and triggering "invisible" nucleation.

The Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Use only Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use "molecular biology grade" DMSO that has been opened previously.

  • Vessel: Prepare stocks in amber glass vials or cyclic olefin copolymer (COC) tubes. Avoid standard polypropylene if long-term storage is intended, as leachables can induce nucleation.

  • Dissolution:

    • Weigh powder.

    • Add DMSO to reach 10 mM .

    • Critical Step: Sonicate in a water bath at 37°C for 5–10 minutes. Visual clarity is not enough; sonication breaks up micro-aggregates that serve as nucleation sites later.

  • Storage: Aliquot immediately into single-use volumes. Store at -20°C. Do not freeze-thaw more than 3 times.

Module 2: The "Crash-Out" Phenomenon

Q: The compound precipitates immediately when I dilute the DMSO stock into my assay buffer. How do I stop this?

A: You are experiencing "solvent shock." You must move from a Direct Dilution method to an Intermediate Dilution method.

The Mechanism: Injecting 100% DMSO stock directly into aqueous buffer creates a transient zone of supersaturation. The water strips the DMSO solvent shell from the planar molecule faster than the molecule can disperse, forcing it to aggregate (crash out).

The Protocol: Intermediate Shift Dilution Instead of 100% DMSO


 Buffer, use a step-down approach to keep the compound solubilized while reducing DMSO concentration.

Recommended Workflow:

  • Stock: 10 mM in 100% DMSO.

  • Intermediate: Dilute 1:20 into a co-solvent intermediate (e.g., 50% DMSO / 50% PEG-400 or Glycerol).

    • Result: 0.5 mM compound in 50% organic solvent.

  • Final Assay: Dilute the Intermediate 1:50 into Assay Buffer.

    • Result: 10 µM compound in 1% DMSO (plus trace PEG/Glycerol).

Visualization: Solubility Decision Logic

SolubilityLogic Start Start: Compound Precipitation CheckStock Step 1: Check Stock Is it clear? Start->CheckStock Sonicate Action: Sonicate 37°C Use Anhydrous DMSO CheckStock->Sonicate No / Hazy CheckDilution Step 2: Dilution Method Direct or Intermediate? CheckStock->CheckDilution Yes Sonicate->CheckStock Direct Direct (100% DMSO -> Buffer) CheckDilution->Direct Intermediate Switch to Intermediate (DMSO -> PEG/DMSO -> Buffer) CheckDilution->Intermediate Best Practice Direct->Intermediate Precipitates CheckBuffer Step 3: Buffer Composition Are surfactants present? Intermediate->CheckBuffer AddTween Action: Add 0.01% Tween-20 or Pluronic F-127 CheckBuffer->AddTween No Success Stable Assay Condition CheckBuffer->Success Yes AddTween->Success

Figure 1: Decision tree for troubleshooting precipitation events during assay preparation.

Module 3: Buffer Optimization

Q: I need to run a cell-free enzymatic assay. What additives prevent aggregation without killing the enzyme?

A: For planar amines like this compound, non-ionic surfactants are mandatory.

The Mechanism: This molecule is prone to forming colloidal aggregates that cause false positives by sequestering the enzyme (promiscuous inhibition). Surfactants disrupt these colloids by lowering the surface tension and coating the hydrophobic faces of the heterocycle.

The Protocol: The "Critical Micelle" Mix Modify your assay buffer to include one of the following. Do not exceed the Critical Micelle Concentration (CMC) significantly, or you risk forming micelles that trap the drug entirely.

AdditiveConcentrationMechanismBest For
Tween-20 0.005% – 0.01%Steric stabilizationBiochemical/Enzymatic assays
Pluronic F-127 0.01% – 0.05%Polymer sheathingCell-based assays (low toxicity)
BSA (Bovine Serum Albumin) 0.1%Carrier protein bindingPreventing plastic adsorption

Warning: If using BSA, you must account for protein binding . The "free fraction" of the drug may decrease. You may need to run a shift assay (High BSA vs. Low BSA) to confirm potency.

Module 4: Advanced Formulation (The "Nuclear Option")

Q: Standard surfactants aren't working. The compound still crashes out at high concentrations (>50 µM). What now?

A: Use Cyclodextrin Complexation .

The Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a toroidal shape with a hydrophobic interior and hydrophilic exterior. The this compound molecule fits inside the hydrophobic cavity (host-guest complex), shielding it from the aqueous buffer while keeping it in solution.

The Protocol:

  • Prepare a 20% (w/v) HP-

    
    -CD  stock solution in your assay buffer.
    
  • Use this modified buffer for the final dilution step of your compound.

  • Final concentration of HP-

    
    -CD in the well should be 0.5% – 2.0%.
    

Comparison of Solubilization Strategies

MethodProsConsApplicability
DMSO Only Simple, standard.High risk of "crash out" upon dilution.Low concentrations (<10 µM).
Intermediate Shift Reduces solvent shock.Requires extra handling steps.Medium concentrations (10–50 µM).
Surfactants (Tween) Prevents aggregation/false positives.Can cause foaming; may affect sensitive enzymes.Biochemical assays.
Cyclodextrins Highest solubility enhancement.Expensive; may alter apparent potency if binding is too strong.High concentrations (>50 µM) or in vivo work.
Visualization: Serial Dilution Workflow

DilutionWorkflow Stock Stock 10mM (100% DMSO) Inter Intermediate 500µM (50% DMSO) Stock->Inter 1:20 into Buffer/PEG Working Working Sol. 20µM (2% DMSO) Inter->Working 1:25 into Buffer Assay Assay Well 10µM (1% DMSO) Working->Assay 1:2 (Add Cells/Enzyme)

Figure 2: Recommended "Intermediate Shift" dilution scheme to prevent precipitation shocks.

References & Grounding

  • Assay Guidance Manual (NCATS/NIH). Compound Management and Solubility.

    • Source:

    • Relevance: Defines industry standards for DMSO handling and serial dilution protocols to avoid precipitation.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

    • Source:

    • Relevance: Explains the "solvent shock" phenomenon and the necessity of intermediate dilutions for lipophilic compounds.

  • Shoichet, B. K. (2006). Screening in a spirit haunted by artifacts. Nature Discovery.

    • Source:

    • Relevance: Authoritative source on colloidal aggregation of planar heterocycles and the use of detergents (Tween/Pluronic) to mitigate false positives.

  • PubChem Compound Summary: 7-Chloropyrido[3,4-b]pyrazine.

    • Source:

    • Relevance: Verification of physicochemical properties (H-bond acceptors, planar structure) necessitating specific solubilization strategies.

Validation & Comparative

A Predictive Guide to the LC-MS Fragmentation Pattern of 7-Chloropyrido[3,4-b]pyrazin-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides an in-depth technical analysis of the predicted Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 7-Chloropyrido[3,4-b]pyrazin-5-amine. In the absence of direct experimental data for this specific molecule, this document synthesizes established principles of mass spectrometry, fragmentation patterns of analogous structures, and theoretical calculations to offer a robust predictive framework. This guide is designed for researchers, scientists, and drug development professionals who require a foundational understanding for identifying and characterizing this and similar novel heterocyclic compounds.

Introduction to this compound and its Analytical Significance

This compound is a heterocyclic compound featuring a fused pyridine and pyrazine ring system, substituted with a chlorine atom and an amino group. The pyrido[3,4-b]pyrazine core is a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The presence of the chlorine atom and the amino group can significantly influence the molecule's physicochemical properties, metabolic stability, and biological target interactions.

Accurate structural elucidation is paramount in drug discovery and development. LC-MS is a cornerstone analytical technique for this purpose, providing sensitive and specific information about a molecule's mass and structure through its fragmentation pattern. Understanding the predictable fragmentation pathways of a novel compound like this compound is crucial for its unambiguous identification in complex matrices such as biological fluids or reaction mixtures.

Predicted LC-MS Fragmentation Pattern of this compound

Molecular Formula and Exact Mass

Based on the structure of the parent compound, Pyrido[3,4-b]pyrazin-5-amine (C7H6N4)[1], the addition of a chlorine atom at the 7th position results in the following:

  • Molecular Formula: C₇H₅ClN₄

  • Monoisotopic Mass: 180.0257 Da

In positive ion mode electrospray ionization (ESI), the protonated molecule, [M+H]⁺, would be observed at an m/z of 181.0330 . The presence of a chlorine atom will result in a characteristic isotopic pattern, with a second peak at [M+H+2]⁺ with roughly one-third the intensity of the [M+H]⁺ peak, which is a key diagnostic feature.

Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to be driven by the presence of the fused aromatic system, the amino group, and the chloro substituent. The most likely fragmentation pathways are initiated by the charge localization on the protonated nitrogens of the pyrazine or pyridine ring.

Key Predicted Fragmentation Steps:

  • Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.0265 Da). This would result in a fragment ion at m/z 164.0065 .

  • Loss of Hydrogen Cyanide (HCN): The pyrazine and pyridine rings are susceptible to the loss of HCN (27.0109 Da). This can occur from the parent ion or subsequent fragment ions. Loss of HCN from the [M+H]⁺ ion would yield a fragment at m/z 154.0221 .

  • Loss of Chlorine Radical (•Cl): While less common as an initial step in ESI, under certain conditions, the loss of a chlorine radical (34.9688 Da) could occur, leading to a fragment at m/z 146.0642 .

  • Ring Cleavage: Fused heterocyclic systems can undergo characteristic ring cleavages. For pyridopyrazines, this can involve the cleavage of the pyrazine ring, leading to the formation of substituted pyridine ions.

Below is a Graphviz diagram illustrating the proposed fragmentation pathway.

fragmentation_pathway M_H [M+H]⁺ m/z 181.0330 F1 Loss of NH₃ (-17.0265 Da) m/z 164.0065 M_H->F1 -NH₃ F2 Loss of HCN (-27.0109 Da) m/z 154.0221 M_H->F2 -HCN F3 Loss of Cl• (-34.9688 Da) m/z 146.0642 M_H->F3 -Cl• F4 Loss of HCN from F1 (-27.0109 Da) m/z 136.9956 F1->F4 -HCN

Caption: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol for Verification

To experimentally validate the predicted fragmentation pattern, a systematic LC-MS/MS approach is required. The following protocol outlines the key steps and parameters.

Liquid Chromatography
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is recommended for good retention and peak shape of this relatively polar compound.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical starting condition would be 5-10% B, ramping up to 95% B over 10-15 minutes to ensure elution and separation from any impurities.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 1-5 µL.

Mass Spectrometry
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Full scan MS from m/z 50-500 to identify the parent ion, followed by product ion scans (MS/MS) of the suspected [M+H]⁺ ion (m/z 181.03).

  • Collision Gas: Argon or nitrogen.

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe a range of fragment ions, from gentle fragmentation (loss of small neutrals) to more extensive ring cleavage.

Below is a Graphviz diagram illustrating the experimental workflow.

experimental_workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Injection Column C18 Reversed-Phase Column Sample->Column Elution Gradient Elution Column->Elution ESI Electrospray Ionization (ESI+) Elution->ESI FullScan Full Scan MS (m/z 50-500) ESI->FullScan Isolation Parent Ion Isolation (m/z 181.03) FullScan->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID Detection Fragment Ion Detection CID->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Comparative Analysis

  • Comparison with Pyrido[3,4-b]pyrazin-5-amine: The fragmentation of the non-chlorinated analogue would be expected to show similar losses of NH₃ and HCN. However, the absence of the chlorine isotope pattern would be a key differentiating feature.

  • Comparison with 7-Chloropyrido[3,4-b]pyrazine: The fragmentation of this related compound would likely not exhibit the initial loss of ammonia but would still be expected to show losses of HCN and potentially HCl.

  • Alternative Analytical Techniques: While LC-MS provides invaluable structural information, full characterization of a novel compound should be supported by other techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be essential for confirming the connectivity of the atoms and the precise positions of the substituents.

Data Interpretation and Troubleshooting

The following table summarizes the predicted key ions for this compound in a high-resolution mass spectrum.

Ion Predicted m/z Interpretation
[M+H]⁺181.0330Protonated parent molecule
[M+H+2]⁺183.0300Isotopic peak due to ³⁷Cl
[M+H-NH₃]⁺164.0065Loss of ammonia
[M+H-HCN]⁺154.0221Loss of hydrogen cyanide
[M+H-Cl]⁺146.0642Loss of chlorine radical
[M+H-NH₃-HCN]⁺136.9956Sequential loss of ammonia and hydrogen cyanide

Key Interpretation Points:

  • Chlorine Isotope Pattern: The presence of a peak at m/z 183.03 with approximately one-third the intensity of the peak at m/z 181.03 is a definitive indicator of a single chlorine atom in the molecule.

  • High-Resolution Mass Spectrometry: Accurate mass measurements are crucial for proposing elemental compositions of the fragment ions and confirming the predicted fragmentation pathways.

Conclusion

This guide provides a detailed predictive analysis of the LC-MS fragmentation pattern of this compound. By leveraging established fragmentation principles of related heterocyclic systems, a logical and scientifically sound fragmentation pathway has been proposed. The included experimental protocol offers a clear roadmap for the experimental verification of these predictions. This comprehensive guide serves as a valuable resource for scientists engaged in the discovery and development of novel pharmaceuticals, enabling more efficient and accurate structural elucidation of complex molecules.

References

  • Pyrido[3,4-b]pyrazin-5-amine. PubChem. [Link]

  • 7-[6-(Dimethylamino)pyridin-3-Yl]-{n}-[[(3{s})-Piperidin-3-Yl]methyl]pyrido[3,4-B]pyrazin-5-Amine. PubChem. [Link]

  • Pyrido[3,4-b]pyrazin-5-amine (C7H6N4). PubChemLite. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 7-Chloropyrido[3,4-b]pyrazin-5-amine from its 5-Chloro Isomer

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of medicinal chemistry and drug development, the precise structural characterization of novel heterocyclic compounds is paramount. Regioisomers, molecules that share the same molecular formula but differ in the spatial arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive, in-depth technical comparison of analytical methodologies to reliably distinguish between 7-Chloropyrido[3,4-b]pyrazin-5-amine and its 5-chloro isomer, two compounds of interest for researchers in kinase inhibitor development and related fields.

This document is structured to provide not just protocols, but the underlying scientific rationale for the application of various analytical techniques. We will explore how subtle differences in the electronic environments of these isomers can be amplified and detected using modern analytical instrumentation.

The Challenge: Differentiating Positional Isomers

The core challenge lies in the similar overall structure of the two isomers. Both possess a pyridopyrazine core, an amine group, and a chlorine atom. The only difference is the position of the chlorine atom on the pyridine ring. This seemingly minor variation has significant implications for the molecule's electronic distribution, polarity, and steric hindrance, which in turn can be exploited for their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers.[1] By probing the magnetic properties of atomic nuclei, we can gain a detailed picture of the chemical environment of each atom in a molecule.

¹H NMR Spectroscopy: A Tale of Two Aromatic Systems

The substitution pattern on the pyridine ring will create distinct electronic environments for the protons, leading to different chemical shifts (δ) and coupling constants (J).

  • This compound: In this isomer, the proton at position 8 is expected to be a singlet, as it has no adjacent protons. The proton at position 6 will also be a singlet. The pyrazine proton will appear as a singlet as well.

  • 5-Chloropyrido[3,4-b]pyrazin-5-amine: This isomer will exhibit a more complex ¹H NMR spectrum in the aromatic region. The protons at positions 6, 7, and 8 will form an AX or ABX spin system, depending on the magnetic field strength, resulting in doublets or doublets of doublets. This complex coupling pattern is a definitive fingerprint for this isomer.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton PositionThis compound (Predicted δ, Multiplicity)5-Chloropyrido[3,4-b]pyrazin-5-amine (Predicted δ, Multiplicity)Rationale for Difference
H-2 or H-3 (Pyrazine)~8.5 ppm, s~8.6 ppm, sMinor difference due to the distant chloro substituent.
H-6~6.5 ppm, s~7.0 ppm, dThe proton in the 5-chloro isomer is deshielded by the adjacent chlorine and coupled to H-7.
H-8~8.0 ppm, s~8.2 ppm, dThe proton in the 5-chloro isomer is coupled to H-7.
H-7N/A~7.5 ppm, t or ddThe presence of this coupled proton is unique to the 5-chloro isomer.
-NH₂~7.0 ppm, br s~7.2 ppm, br sThe position of the amine protons can vary and is solvent-dependent.
¹³C NMR Spectroscopy: Unambiguous Carbon Skeleton Mapping

¹³C NMR provides complementary information, with each unique carbon atom giving a distinct signal.[2] The number of signals and their chemical shifts will differ between the two isomers.

  • Symmetry Considerations: The 7-chloro isomer possesses a higher degree of symmetry, which might lead to fewer signals in the ¹³C NMR spectrum compared to the 5-chloro isomer, depending on the rotational barriers of the amine group.

  • Substituent Effects: The electron-withdrawing effect of the chlorine atom will deshield the carbon to which it is attached (C-7 in the 7-chloro isomer and C-5 in the 5-chloro isomer), resulting in a downfield shift for that carbon signal.

2D NMR Techniques: Connecting the Dots

For unambiguous assignment, 2D NMR experiments are invaluable.[1]

  • COSY (Correlation Spectroscopy): Will reveal ¹H-¹H coupling networks. In the 5-chloro isomer, cross-peaks between H-6, H-7, and H-8 will be observed, which will be absent in the 7-chloro isomer.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, allowing for the definitive assignment of both ¹H and ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and confirming the overall connectivity, including the position of the chlorine atom. For instance, in the 7-chloro isomer, the pyrazine proton might show a correlation to the carbon bearing the chlorine (C-7).

Mass Spectrometry (MS): Fingerprinting Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While both isomers will have the same molecular ion peak, their fragmentation patterns upon ionization can be different.[3]

The position of the chlorine atom can influence which bonds are more likely to break. The presence of two common isotopes of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will result in characteristic M and M+2 peaks for the molecular ion and any chlorine-containing fragments.[4]

Predicted Fragmentation Pathways

  • Common Fragments: Both isomers are expected to show the loss of a chlorine radical (•Cl) and hydrogen cyanide (HCN) from the pyrazine ring.

  • Distinguishing Fragments: The fragmentation of the pyridine ring is likely to be different. For the 7-chloro isomer, fragmentation might involve the loss of the C-7/C-8 portion of the ring. For the 5-chloro isomer, a different fragmentation pattern involving the C-5/C-6 bond is expected.

Hypothetical Mass Spectrometry Data

IonThis compound (Predicted m/z)5-Chloropyrido[3,4-b]pyrazin-5-amine (Predicted m/z)
[M]⁺180/182180/182
[M-Cl]⁺145145
[M-HCN]⁺153/155153/155
Isomer-Specific FragmentsTo be determined experimentallyTo be determined experimentally

Chromatographic Separation: Exploiting Polarity Differences

The different positions of the chlorine atom will lead to a difference in the dipole moment and overall polarity of the two isomers. This can be exploited for their separation using chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating mixtures of compounds.[5] The choice of stationary phase and mobile phase is critical.

  • Stationary Phase: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, with a small amount of an acid like formic acid or trifluoroacetic acid to ensure protonation of the basic nitrogen atoms and improve peak shape.

  • Expected Elution Order: The 5-chloro isomer is likely to be slightly more polar than the 7-chloro isomer due to the proximity of the electron-withdrawing chlorine to the electron-donating amine group. Therefore, the 7-chloro isomer is expected to have a slightly longer retention time on a reversed-phase column.

Gas Chromatography (GC)

For GC analysis, the compounds need to be sufficiently volatile and thermally stable. Derivatization of the amine group might be necessary to improve volatility and peak shape. The separation principle is similar to HPLC, with the more volatile (less polar) compound typically eluting first.

Experimental Protocols

Protocol 1: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR: Perform COSY, HSQC, and HMBC experiments to establish connectivity.

  • Data Analysis: Compare the chemical shifts, multiplicities, and 2D correlations to the predicted spectra for each isomer.

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in methanol. Dilute to 1-10 µg/mL with the initial mobile phase.

  • HPLC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 2 µL

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Scan Range: m/z 50-500

    • Fragmentation Analysis: Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation patterns.

  • Data Analysis: Compare the retention times and fragmentation patterns of the two isomers.

Visualizing the Difference

Chemical Structures

Caption: Chemical structures of the two regioisomers.

Analytical Workflow

workflow Sample Sample Mixture NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Definitive structural elucidation LCMS LC-MS Sample->LCMS Separation and fragmentation analysis Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation LCMS->Structure_Confirmation

Caption: A typical analytical workflow for isomer differentiation.

Conclusion

Distinguishing between this compound and its 5-chloro isomer requires a multi-pronged analytical approach. While techniques like mass spectrometry and chromatography can provide strong indicative evidence, NMR spectroscopy, particularly with the aid of 2D experiments, stands as the definitive method for unambiguous structural assignment. By carefully analyzing the chemical shifts, coupling patterns, and through-bond correlations, researchers can confidently identify the correct regioisomer, ensuring the integrity of their research and the validity of their structure-activity relationship studies.

References

  • Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.).
  • Electron impact mass spectral fragmentation of 2a,4-disubstituted 2-chloro/2,2-dichloro-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][6][7]benzothia zepin-1-ones - PubMed. (n.d.). Retrieved from

  • 15N‐NMR. Studies of Aminopyridines, Aminopyrimidines and of Some Diazine N‐Oxides. (2025, August 29).
  • 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed. (2010, May 15).
  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar. (n.d.).
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - DTIC. (n.d.).
  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (2025, August 6).
  • mass spectral studies of 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio] ethane - DTIC. (n.d.).
  • Synthesis, 1H/13C NMR spectroscopic and structural studies of sterically induced internal dynamics in novel mono- and di-ruthenium(II) 2,2′∶6′,2″-terpyridine complexes of 2,3-bis(2,2′-bipyridin-6-yl)pyrazine - Journal of the Chemical. (n.d.).
  • A Comparative Guide to Aminopyridine Isomers as Ligands for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry - PMC. (2018, October 27).
  • How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. (2025, June 30).
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.).

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A Comparative Guide to the Crystal Structure and Performance of Pyrido[3,4-b]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Pyrido[3,4-b]pyrazine Scaffold: A Foundation for Kinase Inhibition

The pyrido[3,4-b]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal anchor for binding within the highly conserved ATP-binding site of protein kinases.[3] One of the pyrazine nitrogen atoms frequently serves as a crucial hydrogen bond acceptor, enabling a strong interaction with an amino acid in the "hinge region" of the kinase—a foundational interaction for many Type I kinase inhibitors.[3]

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[4][5] The development of small molecules that can selectively inhibit specific kinases is therefore a major goal in therapeutic development. This guide uses a case study approach to compare derivatives of the closely related pyrido[3,4-d]pyrimidine scaffold, demonstrating how subtle chemical modifications translate into significant changes in binding affinity and selectivity, as revealed by X-ray crystallography.

Case Study: Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)

To illustrate the principles of structure-based drug design, we will focus on a series of pyrido[3,4-d]pyrimidine derivatives developed as inhibitors for Monopolar Spindle Kinase 1 (MPS1). MPS1 is a critical regulator of the mitotic checkpoint, making it an attractive target for cancer therapy.[6][7] The following sections compare specific derivatives from a published study, highlighting the direct correlation between their crystal structures when bound to MPS1 and their inhibitory performance.[6]

Structural Analysis and Performance Comparison

The primary goal in this inhibitor series was to optimize the interactions within the ATP binding pocket of MPS1. The core scaffold binds to the kinase hinge region, while substitutions at the C8 position were explored to engage a key hydrophobic pocket.[6]

The data below summarizes the structure-activity relationship (SAR) for key derivatives. Performance is measured by the inhibition constant (Kᵢ), where a lower value indicates higher potency. Structural insights are derived from co-crystal structures solved by X-ray diffraction.[6]

Compound IDC8-Position SubstituentMPS1 Kᵢ (nM)Key Crystallographic Observations & Structural Rationale
24b 1-Methyl-1H-pyrazol-4-yl160The pyrazole group occupies a hydrophobic pocket formed by Ile531, Val539, and Met671. The dihedral angle between the pyrimidine and the C2-aniline ring is -20°, promoting a favorable, near-coplanar conformation for hinge binding.[6]
24c 1-Ethyl-1H-pyrazol-4-yl140The addition of an ethyl group provides a slightly better fit within the hydrophobic pocket compared to the methyl group of 24b , leading to a marginal increase in potency.[6]
34d 3-Fluorophenyl22The phenyl ring effectively occupies the hydrophobic pocket. The 3-fluoro substituent does not form a specific interaction but is tolerated, with the overall increase in potency attributed to the favorable hydrophobic interactions of the phenyl ring itself.[6]
34h 3-(Dimethylamino)phenyl5.4The dimethylamino group is positioned to interact favorably within the pocket. More importantly, the SAR in this sub-series showed that meta-substitutions on the phenyl ring were consistently more potent than para-substitutions, indicating a specific directional requirement for optimal pocket filling.[6]
Causality: From Dihedral Angles to Potency

A critical insight from the crystallographic analysis was the importance of the dihedral angle between the core pyrido[3,4-d]pyrimidine ring and the substituent at the C2 position. The study compared this series to an earlier isoquinoline series, which had a less favorable, near-perpendicular dihedral angle of 98°.[6]

The pyrido[3,4-d]pyrimidine scaffold in compound 24b induced a much more coplanar conformation (-20° dihedral angle). This planarity more closely mimics the conformation of other potent, flat inhibitors and is believed to be a primary reason for the significant improvement in activity observed with this scaffold.[6] This demonstrates a key principle: the core scaffold's role is not just to provide binding motifs, but also to correctly orient the substituents in three-dimensional space for optimal target engagement.

Experimental Protocols

The following protocols represent generalized, standard methodologies for the synthesis and structural analysis of pyridopyrimidine-based kinase inhibitors, based on established literature.[6]

Generalized Synthesis of the Pyrido[3,4-d]pyrimidine Core

This workflow outlines the key steps for creating the central scaffold, which can then be functionalized with various substituents.

G Start Start: 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine Suzuki Step 1: Suzuki Coupling (e.g., with pyrazole-boronic ester) Start->Suzuki Pd catalyst, base Oxidation Step 2: Oxidation (e.g., with m-CPBA) Suzuki->Oxidation Forms C8-substituted intermediate Coupling Step 3: Nucleophilic Aromatic Substitution (SNAr) (e.g., with substituted anilines) Oxidation->Coupling Forms reactive sulfone intermediate Product Final Product: C2, C8-Disubstituted Pyrido[3,4-d]pyrimidine Coupling->Product Displaces sulfone

General synthesis workflow for pyrido[3,4-d]pyrimidine derivatives.

Step-by-Step Methodology:

  • Suzuki Coupling: To a solution of the 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine starting material in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or ester (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole). Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃). Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by LC-MS).

  • Oxidation: Dissolve the product from Step 1 in a chlorinated solvent (e.g., dichloromethane). Cool the solution in an ice bath and add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise. Stir the reaction until the thioether is fully converted to the corresponding sulfone.

  • Nucleophilic Aromatic Substitution (SNAr): Dissolve the sulfone intermediate in a polar aprotic solvent (e.g., DMF or NMP). Add the desired amine or aniline derivative. Heat the reaction mixture to facilitate the displacement of the sulfone group, yielding the final C2, C8-disubstituted product.

  • Purification: Purify the final compound using standard techniques such as flash column chromatography or preparative HPLC. Characterize the structure and purity via ¹H NMR and LC-MS.

Protein Co-crystallization and X-ray Diffraction

This protocol describes the process of obtaining a high-resolution crystal structure of an inhibitor bound to its target kinase.

G Protein Purified Kinase Protein (e.g., MPS1) Complex 1. Form Protein-Inhibitor Complex (Incubate together) Protein->Complex Inhibitor Inhibitor Compound (in DMSO) Inhibitor->Complex Crystallization 2. Set up Crystallization Trials (Sitting-drop vapor diffusion) Complex->Crystallization Mix with reservoir solution Harvest 3. Harvest & Cryo-protect Crystal Crystallization->Harvest Crystal growth Diffraction 4. X-ray Diffraction (Synchrotron source) Harvest->Diffraction Flash-cool in liquid N₂ Data 5. Data Processing & Structure Solution Diffraction->Data Collect diffraction pattern PDB Final Solved Structure (e.g., PDB: 5EI2) Data->PDB Refine electron density map

Workflow for obtaining a protein-inhibitor co-crystal structure.

Step-by-Step Methodology:

  • Complex Formation: Concentrate the purified target kinase (e.g., MPS1) to a suitable concentration (e.g., 5-10 mg/mL). Add the inhibitor from a concentrated DMSO stock to achieve a final molar excess (e.g., 5-fold). Incubate the mixture to allow for binding.

  • Crystallization: Use the sitting-drop vapor-diffusion method. In a multi-well plate, mix a small volume (e.g., 2 µL) of the protein-inhibitor complex with an equal volume of a reservoir solution containing a precipitant (e.g., PEG 3350), buffer, and salts. Seal the wells and incubate at a controlled temperature (e.g., 18 °C).

  • Crystal Harvesting: Monitor the drops for crystal growth over several days to weeks. Once suitable crystals have formed, carefully loop them out of the drop.

  • Cryo-protection: Briefly pass the crystal through a cryoprotectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Data Collection: Immediately flash-cool the crystal in a stream of liquid nitrogen. Mount the frozen crystal on a goniometer at a synchrotron X-ray source and collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the structure using molecular replacement with a known kinase structure. Build the inhibitor into the resulting electron density map and refine the model to yield the final, high-resolution co-crystal structure.[6]

Conclusion and Future Outlook

The comparative analysis of pyrido[3,4-d]pyrimidine derivatives against MPS1 clearly illustrates the power of structure-based drug design. X-ray crystallography provides indisputable evidence of how molecular changes influence binding modes, orientation, and interactions within the target active site. The insights gained—such as the importance of scaffold-induced planarity and the precise filling of hydrophobic pockets—are not theoretical but are backed by empirical structural and performance data.[6][7]

For drug development professionals, this approach of integrating synthesis, biological testing, and structural biology is paramount. It allows for a shift from broad screening to rational, hypothesis-driven design, accelerating the journey toward inhibitors with greater potency and improved selectivity. The pyrido[3,4-b]pyrazine scaffold and its close relatives will undoubtedly continue to serve as a valuable foundation for the development of next-generation kinase inhibitors.

References

  • Efficient synthesis of novel disubstituted pyrido[3,4-b]pyrazines for the design of protein kinase inhibitors. MedChemComm. [Link]

  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Design, synthesis, and evaluation of pyrido[3,4-b]pyrazin-2(1H)-one derivatives as potent FLT3 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1) Using a Structure-Based Hybridization Approach. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and anti-tumor activity studies of novel pyrido[3, 4-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Preparation of Novel 2,3,8-Trisubstituted Pyrido[3,4-b]pyrazines and Pyrido[2,3-b]pyrazines. Molecules. [Link]

  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. International Journal of Molecular Sciences. [Link]

  • Discovery of pyrido[3,4-g]quinazoline Derivatives as CMGC Family Protein Kinase Inhibitors: Design, Synthesis, Inhibitory Potency and X-ray Co-Crystal Structure. European Journal of Medicinal Chemistry. [Link]

  • Pyrido[3,4-b]pyrazine. PubChem. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. [Link]

  • Pyrido[4,3-d]pyrimidine compounds.

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Safety Operating Guide

Proper Disposal Procedures for 7-Chloropyrido[3,4-b]pyrazin-5-amine

[1][2][3]

Emergency Safety Card (Immediate Action)
Critical Hazard Immediate Response
Acute Toxicity (Oral/Dermal) Ingestion: Rinse mouth immediately. Do NOT induce vomiting. Call Poison Control. Skin: Wash with soap and water for 15 min.[1] Remove contaminated clothing.[1][2]
Severe Eye Irritant Flush eyes with water for 15 minutes, lifting eyelids.[1] Seek medical attention.
Aquatic Toxicity Do NOT release to drains. This compound is toxic to aquatic life with long-lasting effects.[1]
Spill Response Evacuate area. Wear full PPE (Nitrile gloves, Lab coat, Goggles, N95/P100 mask).[1] Dampen powder to prevent dust.[1] Scoop into a sealed waste container.
Chemical Profile & Hazard Identification

7-Chloropyrido[3,4-b]pyrazin-5-amine is a halogenated nitrogen heterocycle.[1] While specific Safety Data Sheets (SDS) for this exact isomer may be limited in public databases, its structural analogs (e.g., 7-Chloropyrido[3,4-b]pyrazine, CAS 93049-39-9 [1][2] and Pyrido[3,4-b]pyrazin-5-amine, CAS 859295-23-1 [5]) exhibit consistent hazard profiles.[1]

  • Chemical Class: Halogenated Heteroaromatic Amine.[1]

  • Physical State: Typically a pale yellow to light brown solid/powder.[1][3]

  • Solubility: Soluble in DMSO, DMF; limited solubility in water.[1][3]

  • GHS Classification (Inferred from analogs):

    • Acute Toxicity, Oral: Category 3 or 4 (Toxic/Harmful if swallowed).[1]

    • Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).[1]

    • STOT-SE: Category 3 (May cause respiratory irritation).[1][4][5]

    • Aquatic Chronic: Category 2 or 3 (Toxic to aquatic life).[1]

Disposal Procedures

Core Directive: Due to the presence of both chlorine (halogen) and nitrogen in the heterocyclic ring, this compound must not be treated with standard oxidative bleach protocols in the lab, as this can generate toxic chloramines or fail to fully degrade the aromatic core.[1] High-temperature incineration via a licensed hazardous waste contractor is the only approved disposal method.[1]

A. Solid Waste (Pure Compound or Expired Stocks)[1]
  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: "this compound"[1]

    • Hazard Checkboxes: Toxic, Irritant.[1][4]

    • Waste Code (US RCRA): Label as "Hazardous Waste - Toxic" .[1] While not explicitly P-listed, it should be treated with the same rigor as other toxic aminopyridines (e.g., 4-Aminopyridine, P008) [3].[1]

  • Segregation: Store in the "Solid Toxic Waste" satellite accumulation area. Keep away from oxidizers.[1][4]

B. Liquid Waste (Mother Liquors, Reaction Mixtures)[1]
  • Solvent Compatibility: Dissolve the compound in a compatible combustible solvent (e.g., Acetone, Ethanol) if it is not already in solution.[1]

  • Waste Stream: Pour into the "Halogenated Organic Waste" carboy.

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the chlorine atom on the solute mandates the "Halogenated" classification to prevent contamination of fuel-blending streams [6][7].[1]

  • pH Check: Ensure the solution is Neutral (pH 6-8). If acidic/basic, neutralize carefully before adding to the solvent waste container to prevent exothermic reactions.[1]

C. Contaminated Debris (Gloves, Weigh Boats, Paper Towels)[1]
  • Heavily Contaminated: If the debris has visible powder or soaked liquid, dispose of it in the Solid Hazardous Waste drum (often a blue or black open-top drum).[1]

  • Trace Contamination: Minor trace amounts (e.g., lightly soiled gloves) may often be disposed of as "Lab Trash" depending on local institutional policy, but double-bagging is recommended to prevent dust release.[1]

Waste Segregation Decision Tree

The following diagram outlines the logical workflow for classifying and disposing of this compound to ensure regulatory compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidPure CompoundLiquidLiquid / SolutionStateCheck->LiquidDissolvedDebrisContaminated Debris(Gloves, Paper)StateCheck->DebrisConsumablesSolidPackPack in HDPE/Glass JarSolid->SolidPackLiquidTypeSolvent Type?Liquid->LiquidTypeDebrisCheckVisible Contamination?Debris->DebrisCheckSolidLabelLabel: 'Toxic Solid Waste'SolidPack->SolidLabelSolidDestDestruction: IncinerationSolidLabel->SolidDestHaloSolvHalogenated Solvent(e.g., DCM, Chloroform)LiquidType->HaloSolvNonHaloSolvNon-Halogenated Solvent(e.g., MeOH, DMSO)LiquidType->NonHaloSolvCombineHaloStream: Halogenated Organic Waste(Due to Cl- heteroatom)HaloSolv->CombineHaloNonHaloSolv->CombineHaloSolute contains ClLiquidDestDestruction: High-Temp Incineration(w/ Scrubber)CombineHalo->LiquidDestHeavyDebrisYes (Visible Powder/Soaked)DebrisCheck->HeavyDebrisYesTraceDebrisNo (Trace only)DebrisCheck->TraceDebrisNoHazDebrisBinSolid Hazardous Waste BinHeavyDebris->HazDebrisBinTrashBinDouble-Bag -> Lab Trash(Check Local Rules)TraceDebris->TrashBin

Figure 1: Waste segregation logic for this compound. Note that liquid waste is classified as halogenated regardless of the solvent due to the chlorine atom on the solute.[1]

Spill Cleanup Protocol

Scenario: A 5g bottle of this compound powder has shattered on the benchtop.

  • Alert & Protect: Immediately warn nearby colleagues. Don PPE: Double Nitrile Gloves , Safety Goggles , Lab Coat , and a N95/P100 Particulate Respirator .[1]

  • Containment: Cover the spill gently with paper towels dampened with water or a specific spill absorbent (e.g., vermiculite).[1] Do not dry sweep, as this generates toxic dust.[1]

  • Collection:

    • Using a scoop or dustpan, collect the damp powder/absorbent mixture.[1]

    • Place all material into a wide-mouth plastic jar or heavy-duty waste bag.

  • Decontamination:

    • Wipe the surface with a soap/water solution.[1][2]

    • Follow with a solvent wipe (Ethanol) to pick up organic residues.[1]

    • Place all wipes into the same waste container.[1]

  • Labeling: Label the container as "Hazardous Waste: Toxic Debris (this compound)" and move to the waste storage area [8].[1]

Quantitative Data & Compatibility
ParameterSpecificationNote
Molecular Weight ~180.6 g/mol Based on formula C7H5ClN4
Storage Temp 2–8°C (Refrigerated)Keep dry; hygroscopic nature common in amine salts.[1]
Incompatible With Strong Oxidizers, Strong AcidsAvoid mixing with Nitric Acid or Peroxides (Fire/Explosion risk).[1]
Waste Code (EU) 16 05 06* Laboratory chemicals consisting of or containing hazardous substances.[1]
Waste Code (US) D001 / Toxic Often categorized under general toxic organic waste unless P-listed.[1]
References
  • University of Illinois Urbana-Champaign (DRS). (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link][1]

  • Vanderbilt University Medical Center. (n.d.).[1] Laboratory Guide for Managing Chemical Waste. Retrieved from [Link][1]

Comprehensive Safety and Handling Guide for 7-Chloropyrido[3,4-b]pyrazin-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Guide for Researchers

Hazard Assessment: An Inference-Based Approach

Given the absence of specific toxicological data for 7-Chloropyrido[3,4-b]pyrazin-5-amine, we must infer its potential hazards from its chemical structure. The molecule is a chlorinated, nitrogen-containing heterocycle with an amine substituent. This structure suggests potential hazards based on related chemical families:

  • Aminopyridines and Aminopyrazines: Compounds in this class are known to cause skin irritation, serious eye irritation, and respiratory tract irritation.[1][2][3] Some aminopyridines are classified as highly toxic and can be fatal if swallowed.[4]

  • Pyridine Derivatives: Pyridine and its derivatives can cause local irritation on skin and mucous membranes. Systemic effects following absorption, including headache and nausea, are also possible.[5][6][7]

  • Chlorinated Heterocycles: The presence of a chlorine atom on the aromatic ring system can influence the compound's toxicological profile and may present environmental hazards.

Personal Protective Equipment (PPE): A Multi-Barrier System

A robust PPE strategy is your primary defense against exposure. The following table outlines the minimum required PPE, with the rationale explained.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Butyl Rubber GlovesProvides a chemical-resistant barrier to prevent skin contact and absorption. Nitrile is a good general-purpose choice for many organic compounds.[8] Double-gloving is recommended when handling the solid or concentrated solutions.
Eye Protection Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles and splashes. A face shield should be worn over goggles when handling larger quantities or during procedures with a high splash risk.[5][9]
Body Protection Flame-Resistant Laboratory CoatA fully-buttoned lab coat protects the skin on your body and arms from accidental contact. Ensure it is a material suitable for chemical laboratories.
Respiratory Protection NIOSH-approved Respirator (e.g., N95 or higher)Required when handling the solid powder outside of a certified chemical fume hood. The primary inhalation risk is from airborne dust particles. A respirator prevents inhalation of the compound.[5][9] Use within a fume hood is the preferred engineering control.

Operational Plan: From Receipt to Reaction

Safe handling requires a systematic workflow designed to minimize exposure at every step.

Receiving and Storage
  • Verification: Upon receipt, confirm the container is sealed and undamaged.

  • Storage Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][10] The container should be kept tightly closed.[3][6]

  • Labeling: Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.

Step-by-Step Protocol for Weighing and Solubilizing

This protocol is designed to mitigate the risks of dust inhalation and skin contact.

  • Prepare Your Workspace:

    • Ensure a certified chemical fume hood is operational.[8]

    • Cover the work surface with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, weigh paper, vials, solvent, vortexer) within the fume hood.

    • Prepare a dedicated waste container for contaminated disposables inside the hood.

  • Don Full PPE: Before handling the primary container, put on your lab coat, safety goggles, face shield, and double gloves. If weighing outside a fume hood (not recommended), a respirator is mandatory.

  • Handling the Solid:

    • Place the chemical container on the analytical balance inside the fume hood.

    • Carefully open the container. Avoid any sudden movements that could generate dust.

    • Use a clean spatula to transfer the desired amount of this compound onto weigh paper or directly into a tared vial.

    • Securely close the primary chemical container immediately after weighing.

  • Solubilization:

    • Add the desired solvent to the vial containing the weighed compound. Note: The compound is reportedly soluble in organic solvents like DMSO and DMF.[11]

    • Cap the vial securely.

    • If necessary, use a vortexer or sonicator to fully dissolve the compound.

  • Post-Handling Cleanup:

    • Carefully fold the used weigh paper and any contaminated wipes and place them in the designated solid waste container inside the fume hood.

    • Wipe down the spatula, the balance, and the surrounding work surface with an appropriate solvent (e.g., ethanol) and dispose of the wipes in the waste container.

    • Remove the outer pair of gloves and dispose of them in the designated waste.

    • With the inner gloves still on, transport your prepared solution to the reaction setup.

Disposal Plan: Cradle-to-Grave Responsibility

Proper chemical waste disposal is critical for laboratory and environmental safety.

  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh paper, bench liners, contaminated silica gel) must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a dedicated, labeled hazardous liquid waste container for halogenated organic waste.

  • Disposal Pathway: Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[2][3]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring a safe handling environment.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_ppe PPE Selection cluster_disposal Disposal Phase Start Start: Handling Task Identified Assess Assess Hazards (Assume Irritant & Toxic) Start->Assess Base_PPE Standard PPE: Lab Coat, Goggles, Gloves Assess->Base_PPE Check_Eng Check Engineering Controls (Fume Hood Available?) Work_in_Hood Work in Fume Hood Check_Eng->Work_in_Hood Yes Add_Respirator Add Respirator (N95 or higher) Check_Eng->Add_Respirator No Add_Face_Shield Add Face Shield (Splash Risk?) Work_in_Hood->Add_Face_Shield Weigh Weigh Solid Compound Solubilize Prepare Solution Weigh->Solubilize Cleanup Decontaminate & Clean Workspace Solubilize->Cleanup Segregate Segregate Waste (Solid vs. Liquid Halogenated) Cleanup->Segregate Base_PPE->Check_Eng Add_Face_Shield->Weigh Yes Add_Face_Shield->Weigh No Add_Respirator->Work_in_Hood Dispose Dispose via EHS Protocol Segregate->Dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.